Product packaging for 6-Chloro-3-methoxypyridazin-4-amine(Cat. No.:CAS No. 14369-14-3)

6-Chloro-3-methoxypyridazin-4-amine

カタログ番号: B168402
CAS番号: 14369-14-3
分子量: 159.57 g/mol
InChIキー: NDPRYUWUIMNDNC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

6-Chloro-3-methoxypyridazin-4-amine (CAS 14369-14-3) is a valuable chemical intermediate in organic synthesis and pharmaceutical research. Its molecular formula is C5H6ClN3O, with a molecular weight of 159.57 g/mol . The compound features a chlorinated pyridazine core, a structure of high interest in medicinal chemistry, which can be further functionalized via nucleophilic aromatic substitution. The presence of both a chloro and an amine group on the heteroaromatic ring system makes it a versatile building block for constructing more complex molecules, particularly in the development of potential agrochemicals and pharmaceuticals . Researchers can utilize this compound as a precursor for synthesizing diverse libraries of pyridazine derivatives. Its reactive chloro group is amenable to displacement by various nucleophiles, such as amines and alkoxides, enabling the exploration of structure-activity relationships (SAR) . The amine functionality also allows for further derivatization through acylation or sulfonylation, expanding its utility in chemical space exploration. This product is intended for research and development purposes only. It is not intended for human or veterinary use . For safe handling, use personal protective equipment and avoid dust formation and inhalation . Recommended storage is in a cool (2-8°C), dark place under an inert atmosphere to ensure long-term stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6ClN3O B168402 6-Chloro-3-methoxypyridazin-4-amine CAS No. 14369-14-3

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-chloro-3-methoxypyridazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O/c1-10-5-3(7)2-4(6)8-9-5/h2H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPRYUWUIMNDNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451627
Record name 6-Chloro-3-methoxypyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14369-14-3
Record name 6-Chloro-3-methoxypyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physical Properties of 6-Chloro-3-methoxypyridazin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 6-Chloro-3-methoxypyridazin-4-amine. The information is intended to support research and development activities by providing key data points and methodologies for property verification.

Core Physical and Chemical Properties

This compound is a pyridazine derivative with potential applications in medicinal chemistry and materials science. A summary of its key physical properties is presented below.

Data Presentation: Summary of Physical Properties
PropertyValueSource
Molecular Formula C5H6ClN3O[1][2]
Molecular Weight 159.57 g/mol [1][2]
Appearance White to off-white solid[1]
Melting Point 190-191 °C[1]
Boiling Point 373.5 ± 37.0 °C (Predicted)[1]
Density 1.398 ± 0.06 g/cm³ (Predicted)[1]
pKa 3.52 ± 0.10 (Predicted)[1]

Experimental Protocols

Determination of Melting Point

The melting point of a solid compound can be determined using a digital melting point apparatus.

Protocol:

  • A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate.

  • The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

  • For high-purity crystalline solids, this range is typically narrow.

Determination of Solubility

The solubility of a compound in various solvents can be determined by the following procedure.

Protocol:

  • A known, small amount of the solid compound (e.g., 10 mg) is placed into a test tube.

  • A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

  • The mixture is agitated vigorously at a constant temperature.

  • If the solid dissolves completely, it is considered soluble.

  • If the solid does not dissolve, the mixture can be gently heated to determine the effect of temperature on solubility.

  • This process can be repeated with a range of polar and non-polar solvents to establish a solubility profile.

Visualizations

Experimental Workflow for Melting Point Determination

The following diagram illustrates a standard workflow for determining the melting point of a solid organic compound.

MeltingPointWorkflow A Sample Preparation: Finely powder the solid sample. B Capillary Loading: Pack the powdered sample into a capillary tube. A->B C Apparatus Setup: Place the capillary tube into the melting point apparatus. B->C D Heating: Heat the sample at a controlled rate. C->D E Observation: Observe the sample for the onset of melting. D->E F Record Initial Temperature: Note the temperature at which the first liquid appears. E->F G Observation: Continue heating and observe until the sample is fully liquid. F->G H Record Final Temperature: Note the temperature at which all solid has melted. G->H I Data Analysis: Report the melting point as a range from the initial to the final temperature. H->I

Caption: Workflow for Melting Point Determination.

References

An In-Depth Technical Guide to 6-Chloro-3-methoxypyridazin-4-amine: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-3-methoxypyridazin-4-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and its emerging role as a crucial building block in the synthesis of pharmacologically active molecules.

Chemical Identity and Structure

This compound is a substituted pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms. The presence of chloro, methoxy, and amine functional groups on the pyridazine core imparts unique electronic and steric properties, making it a versatile intermediate for further chemical modifications.

The definitive identification of this compound is provided by its IUPAC name and CAS registry number.

IUPAC Name: this compound

Chemical Structure:

The chemical structure is characterized by a pyridazine ring with a chlorine atom at position 6, a methoxy group at position 3, and an amine group at position 4.

Molecular Representation:

  • SMILES: COC1=NN=C(C=C1N)Cl

  • InChI: InChI=1S/C5H6ClN3O/c1-10-5-3(7)2-4(6)8-9-5/h2H,1H3,(H2,7,8)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValue
CAS Number 14369-14-3
Molecular Formula C₅H₆ClN₃O
Molecular Weight 159.57 g/mol
Appearance Solid
Purity Typically ≥96%

Synthesis and Experimental Protocols

G cluster_start Starting Material cluster_reaction1 Step 1: Methoxylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Nitration cluster_intermediate2 Intermediate cluster_reaction3 Step 3: Reduction cluster_product Final Product 3,6-dichloropyridazine 3,6-dichloropyridazine Reaction1 Nucleophilic Aromatic Substitution 3,6-dichloropyridazine->Reaction1 Reacts with Sodium methoxide Sodium methoxide Sodium methoxide->Reaction1 3-chloro-6-methoxypyridazine 3-chloro-6-methoxypyridazine Reaction1->3-chloro-6-methoxypyridazine Reaction2 Electrophilic Aromatic Substitution 3-chloro-6-methoxypyridazine->Reaction2 Undergoes Nitrating agent (e.g., HNO3/H2SO4) Nitrating agent (e.g., HNO3/H2SO4) Nitrating agent (e.g., HNO3/H2SO4)->Reaction2 3-chloro-6-methoxy-4-nitropyridazine 3-chloro-6-methoxy-4-nitropyridazine Reaction2->3-chloro-6-methoxy-4-nitropyridazine Reaction3 Nitro Group Reduction 3-chloro-6-methoxy-4-nitropyridazine->Reaction3 Is reduced by Reducing agent (e.g., Fe/HCl or H2/Pd-C) Reducing agent (e.g., Fe/HCl or H2/Pd-C) Reducing agent (e.g., Fe/HCl or H2/Pd-C)->Reaction3 This compound This compound Reaction3->this compound

A plausible synthetic workflow for this compound.

General Experimental Considerations:

  • Step 1: Selective Methoxylation: 3,6-dichloropyridazine can be selectively methoxylated at one of the chloro positions using a stoichiometric amount of sodium methoxide in a suitable solvent like methanol. The reaction temperature would need to be carefully controlled to favor mono-substitution.

  • Step 2: Nitration: The resulting 3-chloro-6-methoxypyridazine can then undergo nitration. The directing effects of the existing substituents would favor the introduction of a nitro group at position 4. A mixture of nitric acid and sulfuric acid is a common nitrating agent for such heterocyclic systems.

  • Step 3: Reduction of the Nitro Group: The final step involves the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as iron powder in the presence of an acid (e.g., hydrochloric acid or acetic acid) or through catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst.

Role in Drug Discovery and Development

The pyridazine scaffold is a recognized privileged structure in medicinal chemistry, with several approved drugs containing this heterocyclic core.[1] Pyridazine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antihypertensive, and antimicrobial effects.[2]

This compound serves as a key starting material for the synthesis of more complex molecules with potential therapeutic applications. The amine group provides a reactive handle for the introduction of various side chains and pharmacophores through reactions such as amide bond formation, alkylation, and participation in cross-coupling reactions.

Potential Signaling Pathway Involvement

Given the prevalence of pyridazine-containing compounds as kinase inhibitors, it is plausible that derivatives of this compound could be designed to target specific signaling pathways implicated in diseases such as cancer. For instance, many kinase inhibitors bind to the ATP-binding pocket of the enzyme, and the pyridazine core can act as a scaffold to present substituents that interact with key residues in this pocket.

One such hypothetical pathway is the Cyclin-Dependent Kinase 2 (CDK2) signaling cascade, which is often dysregulated in cancer cells, leading to uncontrolled cell proliferation.

G cluster_upstream Upstream Signals cluster_pathway CDK2 Signaling Pathway cluster_downstream Downstream Effects cluster_inhibitor Inhibitory Action Growth Factors Growth Factors Cyclin E Cyclin E Growth Factors->Cyclin E Mitogenic Stimuli Mitogenic Stimuli Mitogenic Stimuli->Cyclin E Active Cyclin E/CDK2 Complex Active Cyclin E/CDK2 Complex Cyclin E->Active Cyclin E/CDK2 Complex Binds to CDK2 CDK2 CDK2->Active Cyclin E/CDK2 Complex Rb Protein Rb Protein Active Cyclin E/CDK2 Complex->Rb Protein Phosphorylates E2F Transcription Factor E2F Transcription Factor Rb Protein->E2F Transcription Factor Releases Gene Transcription Gene Transcription E2F Transcription Factor->Gene Transcription Activates S-Phase Entry S-Phase Entry Gene Transcription->S-Phase Entry Cell Proliferation Cell Proliferation S-Phase Entry->Cell Proliferation Pyridazine Derivative Pyridazine Derivative Pyridazine Derivative->CDK2 Inhibits

Hypothetical inhibition of the CDK2 signaling pathway by a pyridazine derivative.

In this hypothetical model, a derivative synthesized from this compound could act as a competitive inhibitor of ATP at the CDK2 binding site, thereby preventing the phosphorylation of the Retinoblastoma (Rb) protein. This would keep the E2F transcription factor in an inactive state, leading to cell cycle arrest and inhibition of proliferation.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its unique substitution pattern on the pyridazine core provides a foundation for the synthesis of a diverse range of novel compounds. While further research is needed to fully elucidate its synthetic accessibility and the pharmacological profiles of its derivatives, the existing body of literature on pyridazine-containing molecules suggests that this compound will continue to be a valuable tool for medicinal chemists. The exploration of its potential to generate inhibitors of key signaling pathways, such as those involving protein kinases, represents a promising avenue for the development of new therapeutic agents.

References

An In-Depth Technical Guide to the Synthesis of 6-Chloro-3-methoxypyridazin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 6-chloro-3-methoxypyridazin-4-amine, a valuable building block in medicinal chemistry and drug development. This document details the necessary starting materials, key chemical transformations, and includes detailed experimental protocols. All quantitative data is presented in a clear, tabular format for easy comparison, and logical workflows are visualized using diagrams.

Synthetic Strategy Overview

The synthesis of this compound can be achieved through a multi-step process commencing with the commercially available starting material, 3,6-dichloropyridazine. The overall synthetic approach involves a sequence of nucleophilic aromatic substitution, nitration, and reduction reactions. The key transformations are:

  • Amination: Selective replacement of one chlorine atom of 3,6-dichloropyridazine with an amino group.

  • Methoxylation: Introduction of a methoxy group by substituting the second chlorine atom.

  • Nitration: Introduction of a nitro group onto the pyridazine ring, a crucial step for the subsequent installation of the 4-amino group.

  • Reduction: Conversion of the nitro group to the final amine functionality.

A logical workflow for this synthesis is presented below.

Synthesis_Workflow Start 3,6-Dichloropyridazine Intermediate1 3-Amino-6-chloropyridazine Start->Intermediate1 Amination Intermediate2 6-Chloro-3-methoxypyridazinamine Intermediate1->Intermediate2 Methoxylation Intermediate3 6-Chloro-3-methoxy-4-nitropyridazine Intermediate2->Intermediate3 Nitration Product This compound Intermediate3->Product Reduction

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, including reaction conditions and reported yields.

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Amination3,6-DichloropyridazineAmmonia waterDMF120793.8
2Methoxylation3-Amino-6-chloropyridazineSodium methoxideMethanol25-304-5~87
3Nitration6-Chloro-3-methoxypyridazinamineNitric acid, Sulfuric acid-0 to RT3~98
4Reduction6-Chloro-3-methoxy-4-nitropyridazineStannous chloride dihydrateConc. HCl35-405-6High

Note: Yields for steps 2, 3, and 4 are based on analogous reactions on similar substrates and may vary.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of this compound.

Step 1: Synthesis of 3-Amino-6-chloropyridazine

This procedure is adapted from a patented method for the amination of 3,6-dichloropyridazine.

Reaction Scheme:

step1 cluster_reactants Reactants cluster_products Product 3,6-Dichloropyridazine 3,6-Dichloropyridazine + + Ammonia Water Ammonia Water 3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine Reactants Reactants Products Products Reactants->Products DMF, 120°C, 7h

Caption: Amination of 3,6-dichloropyridazine.

Procedure:

  • In a 500 mL single-necked round-bottom flask, add 3,6-dichloropyridazine (14.90 g, 100 mmol), ammonia water (10.52 g, 300 mmol), and 200 mL of dimethylformamide (DMF).

  • Stir the mixture in the reaction flask at 120°C for 7 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

  • After the reaction is complete, remove the solvent by rotary evaporation to obtain the crude product.

  • Purify the crude product by recrystallization and silica gel column chromatography to obtain pure 3-amino-6-chloropyridazine.

  • After drying, a yield of up to 93.79% can be achieved.

Step 2: Synthesis of 6-Chloro-3-methoxypyridazinamine (Analogous Procedure)

This protocol is based on the methoxylation of a similar chloro-substituted heterocyclic amine.[1]

Reaction Scheme:

step2 cluster_reactants Reactants cluster_products Product 3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine + + Sodium Methoxide Sodium Methoxide 6-Chloro-3-methoxypyridazinamine 6-Chloro-3-methoxypyridazinamine Reactants Reactants Products Products Reactants->Products Methanol, 25-30°C, 4-5h

Caption: Methoxylation of 3-amino-6-chloropyridazine.

Procedure:

  • Prepare a solution of sodium methoxide by mixing 7.78 g (0.144 mol) of sodium methoxide with 50.0 mL of methanol and cool the mixture to 15°C.

  • Slowly add 3-amino-6-chloropyridazine (assuming a similar molar quantity to the substrate in the reference, e.g., ~0.144 mol) to the sodium methoxide solution while maintaining the temperature at 15°C.

  • Heat the reaction mixture to 25-30°C and stir continuously at this temperature for 4-5 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, slowly pour the reaction mixture into water to precipitate the product.

  • Collect the precipitate by filtration and wash with cold water.

  • After drying, the product, 6-chloro-3-methoxypyridazinamine, is obtained. An analogous reaction reported a yield of 86.5%.[2]

Step 3: Synthesis of 6-Chloro-3-methoxy-4-nitropyridazine (Analogous Procedure)

This nitration protocol is adapted from the nitration of a similar heterocyclic compound.[3]

Reaction Scheme:

step3 cluster_reactants Reactants cluster_products Product 6-Chloro-3-methoxypyridazinamine 6-Chloro-3-methoxypyridazinamine + + HNO3, H2SO4 HNO3, H2SO4 6-Chloro-3-methoxy-4-nitropyridazine 6-Chloro-3-methoxy-4-nitropyridazine Reactants Reactants Products Products Reactants->Products 0°C to RT, 3h

Caption: Nitration of 6-chloro-3-methoxypyridazinamine.

Procedure:

  • In a reaction vessel, cool concentrated sulfuric acid (e.g., 20 mL) in an ice-water bath.

  • To the cooled sulfuric acid, add 6-chloro-3-methoxypyridazinamine (e.g., 9.90 mmol, 1 equivalent).

  • Dropwise, add 68% nitric acid (e.g., 2.6 mL, 59.40 mmol, 6 equivalents).

  • Stir the reaction mixture for 3 hours at room temperature.

  • Slowly pour the mixture into an ice-water mixture to precipitate the product.

  • Collect the solid by filtration and dry it under reduced pressure to obtain 6-chloro-3-methoxy-4-nitropyridazine. An analogous reaction reported a yield of 98%.[3]

Step 4: Synthesis of this compound (Analogous Procedure)

This reduction method is based on the conversion of a nitropyridine derivative to its corresponding amine using stannous chloride.[1]

Reaction Scheme:

step4 cluster_reactants Reactants cluster_products Product 6-Chloro-3-methoxy-4-nitropyridazine 6-Chloro-3-methoxy-4-nitropyridazine + + SnCl2·2H2O SnCl2·2H2O This compound This compound Reactants Reactants Products Products Reactants->Products Conc. HCl, 35-40°C, 5-6h

References

6-Chloro-3-methoxypyridazin-4-amine CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-3-methoxypyridazin-4-amine, a key intermediate in organic synthesis and drug discovery. The document details its chemical properties, synthesis, and its role in the development of bioactive molecules.

Core Compound Data

This compound is a pyridazine derivative with significant applications in medicinal chemistry. Its chemical structure and properties are summarized below.

PropertyValueSource
CAS Number 14369-14-3
Molecular Formula C₅H₆ClN₃O
Molecular Weight 159.57 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES COC1=NN=C(C=C1N)Cl[1]
InChI Key NDPRYUWUIMNDNC-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

A plausible synthetic approach, based on analogous reactions, would involve the methoxylation of a dichloropyridazinamine precursor. The following is a generalized experimental protocol based on the synthesis of similar pyridazine derivatives:

Hypothetical Synthesis of this compound:

Reaction: 3,6-Dichloropyridazin-4-amine reacts with sodium methoxide in a suitable solvent to yield this compound.

Materials:

  • 3,6-Dichloropyridazin-4-amine

  • Sodium methoxide

  • Methanol (anhydrous)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • A solution of sodium methoxide in methanol is prepared in a reaction vessel under an inert atmosphere.

  • 3,6-Dichloropyridazin-4-amine is added to the stirred solution.

  • The reaction mixture is heated to reflux for a specified period, and the reaction progress is monitored by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield the final product.

The diagram below illustrates a logical workflow for the synthesis and purification of a pyridazine derivative, which would be applicable to this compound.

G start Start: Prepare Reactants (Dichloropyridazinamine, Sodium Methoxide, Methanol) reaction Reaction Step: - Combine reactants in vessel - Heat to reflux under inert atmosphere start->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring monitoring->reaction Continue reaction if incomplete workup Work-up: - Cool reaction mixture - Remove solvent - Partition between water and organic solvent monitoring->workup Proceed if complete purification Purification: - Dry organic layer - Concentrate - Recrystallize or perform column chromatography workup->purification product Final Product: This compound purification->product

A logical workflow for the synthesis of this compound.

Role in Drug Discovery and Development

Chlorine-containing compounds are of significant importance in the pharmaceutical industry, with many approved drugs featuring a chloro-substituent.[2] Pyridazine derivatives, in particular, are recognized for their diverse biological activities.

This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of 6-chloropyridazin-3-yl have been synthesized and evaluated as nicotinic agents, showing high affinity for neuronal nicotinic acetylcholine receptors (nAChRs).[3]

The presence of the chloro, methoxy, and amine groups on the pyridazine ring provides multiple reaction sites for further chemical modifications, allowing for the generation of diverse chemical libraries for drug screening. The diagram below illustrates the central role of this compound as an intermediate in a synthetic pathway to a potential bioactive molecule.

G start Starting Materials reaction1 Reaction 1: Synthesis of Intermediate start->reaction1 intermediate This compound (Key Intermediate) reaction2 Reaction 2: Further Functionalization (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) intermediate->reaction2 reaction1->intermediate bioactive_molecule Target Bioactive Molecule (e.g., Nicotinic Agent) reaction2->bioactive_molecule testing Biological Testing (e.g., Receptor Binding Assays) bioactive_molecule->testing

The role of this compound in a synthetic pathway.

References

A Technical Guide to the Solubility of 6-Chloro-3-methoxypyridazin-4-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-Chloro-3-methoxypyridazin-4-amine is a substituted pyridazine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. As a potential intermediate in the synthesis of pharmacologically active molecules, understanding its solubility in various organic solvents is critical for process development, purification, formulation, and quality control. Optimal solubility is paramount for achieving efficient reaction kinetics, simplifying work-up procedures, and enabling the preparation of solutions for biological screening.

This technical guide provides a framework for researchers, scientists, and drug development professionals to approach the solubility assessment of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this document details the established experimental protocols for its determination, outlines best practices for data presentation and analysis, and provides logical workflows relevant to its application in pharmaceutical research.

Data Presentation: A Framework for Solubility Analysis

A systematic presentation of solubility data is essential for comparative analysis and for building predictive models. When experimental data for this compound is generated, it should be organized in a clear, tabular format. The following table serves as a template for presenting such data, which typically includes the mole fraction solubility (x) at various temperatures (T/K) in a range of solvents relevant to organic synthesis and pharmaceutical processing.

Table 1: Example Data Structure for Solubility of this compound

SolventTemperature (K)Mole Fraction (10³x)Solubility ( g/100g Solvent)
Methanol298.15(Experimental Value)(Calculated Value)
303.15(Experimental Value)(Calculated Value)
308.15(Experimental Value)(Calculated Value)
Ethanol298.15(Experimental Value)(Calculated Value)
303.15(Experimental Value)(Calculated Value)
308.15(Experimental Value)(Calculated Value)
Acetone298.15(Experimental Value)(Calculated Value)
303.15(Experimental Value)(Calculated Value)
308.15(Experimental Value)(Calculated Value)
Ethyl Acetate298.15(Experimental Value)(Calculated Value)
303.15(Experimental Value)(Calculated Value)
308.15(Experimental Value)(Calculated Value)
Dimethyl Sulfoxide (DMSO)298.15(Experimental Value)(Calculated Value)
303.15(Experimental Value)(Calculated Value)
308.15(Experimental Value)(Calculated Value)
N,N-Dimethylformamide (DMF)298.15(Experimental Value)(Calculated Value)
303.15(Experimental Value)(Calculated Value)
308.15(Experimental Value)(Calculated Value)

Experimental Protocols

Accurate solubility determination relies on robust and well-defined experimental methodologies. The following protocols are widely accepted in the pharmaceutical sciences for generating high-quality solubility data.

Isothermal Saturation (Shake-Flask) Method

The isothermal saturation method, often referred to as the shake-flask method, is considered the gold standard for determining thermodynamic solubility due to its reliability.[1]

Methodology:

  • Preparation: An excess amount of solid this compound is added to a known volume or mass of the selected organic solvent in a sealed, thermostatically controlled vessel (e.g., a jacketed glass vial or flask).[1]

  • Equilibration: The resulting suspension is agitated (e.g., using a magnetic stirrer or an orbital shaker) at a constant temperature for a sufficient duration to ensure that equilibrium between the solid and liquid phases is achieved. This period can range from 24 to 72 hours, depending on the compound and solvent system.[1][2]

  • Phase Separation: Once equilibrium is reached, the agitation is stopped, and the suspension is allowed to settle. The saturated supernatant is then carefully separated from the excess solid. This is typically achieved by centrifugation followed by filtration through a chemically inert, non-adsorptive membrane filter (e.g., PTFE or PVDF).[1]

  • Quantification: The concentration of the solute in the clear, saturated filtrate is determined using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[1] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

  • Data Calculation: The experimentally determined concentration is then converted to the desired units, such as mole fraction or g/100g of solvent.

Synthetic Method with Laser Monitoring

The synthetic method is a dynamic approach that is often faster than the shake-flask method and amenable to automation. It involves observing the temperature at which a solid-liquid mixture of known composition becomes a clear solution.

Methodology:

  • Preparation: A precise amount of this compound is weighed and added to a known mass of the solvent in a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.

  • Heating and Observation: The suspension is heated at a controlled rate (e.g., 0.1-0.5 K/min) while being continuously stirred. A laser beam is passed through the vessel, and a photodetector monitors the light transmission.[3][4]

  • Clear Point Determination: The temperature at which the last solid particles dissolve, resulting in a sudden increase in light transmission, is recorded as the saturation temperature or "clear point" for that specific composition.[3]

  • Data Collection: The experiment is repeated for several different compositions to generate a solubility curve over a range of temperatures.

Data Analysis and Correlation

The temperature dependence of solubility is a key thermodynamic property. The experimental data are often correlated with semi-empirical models to allow for interpolation and to derive thermodynamic parameters of dissolution.

  • The Modified Apelblat Equation: This is a widely used three-parameter model that relates the mole fraction solubility (x) to temperature (T): ln(x) = A + B/T + C·ln(T) where A, B, and C are empirical parameters determined by fitting the model to the experimental data. This model is known for its good correlation accuracy with experimental results.[5][6]

  • The van't Hoff Equation: This equation describes the relationship between solubility and temperature and allows for the calculation of the apparent thermodynamic properties of dissolution, such as enthalpy (ΔH°) and entropy (ΔS°).[7][8] The linear form is given by: ln(x) = -ΔH°/(R·T) + ΔS°/R where R is the ideal gas constant. A plot of ln(x) versus 1/T yields a straight line from which ΔH° and ΔS° can be determined.[8]

Mandatory Visualizations

Experimental and Analytical Workflow

The process of determining and analyzing the solubility of a new chemical entity follows a logical progression from experimental measurement to data modeling. This workflow ensures that the data is not only accurately collected but also mathematically described for practical application.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimental Measurement cluster_analysis Phase 3: Analysis & Quantification cluster_model Phase 4: Data Modeling prep Compound & Solvent Selection and Weighing method Select Method prep->method shake_flask Isothermal Shake-Flask (Equilibration @ Constant T) method->shake_flask Equilibrium synthetic Synthetic Method (Heating & Laser Monitoring) method->synthetic Dynamic separation Phase Separation (Centrifugation/Filtration) shake_flask->separation clear_point Record Clear Point (Saturation Temperature) synthetic->clear_point quant Quantification (e.g., HPLC-UV) separation->quant data_table Compile Solubility Data (x vs. T) quant->data_table clear_point->data_table correlation Correlate with Models (Apelblat, van't Hoff) data_table->correlation thermo Calculate Thermodynamic Parameters (ΔH°, ΔS°) correlation->thermo

Caption: Workflow for solubility determination and analysis.

Hypothetical Role in Drug Discovery

Pyridazine scaffolds are privileged structures in medicinal chemistry, frequently utilized as core components of kinase inhibitors. A compound derived from this compound could potentially inhibit a signaling pathway, such as the one initiated by a Receptor Tyrosine Kinase (RTK), which is often dysregulated in cancer.

G cluster_kinase_cascade MAPK Signaling Cascade ligand Growth Factor (Ligand) rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binds & Activates ras RAS rtk->ras Phosphorylates Downstream Signal atp ATP atp->rtk Binds to Kinase Domain drug Pyridazine-Derived Inhibitor drug->rtk Blocks ATP Binding raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus Translocates response Gene Expression (Proliferation, Survival) nucleus->response Regulates

Caption: Hypothetical inhibition of an RTK signaling pathway.

References

Spectroscopic Data of 6-Chloro-3-methoxypyridazin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available and predicted spectroscopic data for the compound 6-Chloro-3-methoxypyridazin-4-amine (CAS No: 14369-14-3). Due to a lack of publicly available experimental spectra, this document focuses on predicted data and the expected spectroscopic characteristics based on the compound's chemical structure. This guide is intended to assist researchers in the identification and characterization of this molecule and related structures.

Introduction

This compound is a substituted pyridazine derivative. The pyridazine core is a common scaffold in medicinal chemistry, and understanding the spectroscopic properties of its derivatives is crucial for synthesis confirmation, purity assessment, and metabolic studies. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 14369-14-3Sigma-Aldrich
Molecular Formula C₅H₆ClN₃OPubChem
Molecular Weight 159.57 g/mol PubChem
Monoisotopic Mass 159.01994 DaPubChemLite[1]
Predicted XlogP 0.4PubChemLite[1]

Spectroscopic Data

Mass Spectrometry (MS)

Table 2: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺ 160.02722
[M+Na]⁺ 182.00916
[M-H]⁻ 158.01266
[M+NH₄]⁺ 177.05376
[M+K]⁺ 197.98310
[M]⁺ 159.01939

Source: PubChemLite[1]

The fragmentation pattern in mass spectrometry will be influenced by the pyridazine ring, the chloro, methoxy, and amine substituents. Common fragmentation pathways for chloro-aromatic compounds involve the loss of a chlorine radical or HCl. The pyridazine ring can undergo ring cleavage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for this compound is not available in the public domain. However, based on the chemical structure, a prediction of the ¹H and ¹³C NMR spectra can be made.

3.2.1. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals:

  • Aromatic Proton: A singlet for the proton on the pyridazine ring. The chemical shift will be influenced by the electron-donating amino group and the electron-withdrawing chloro and methoxy groups.

  • Amine Protons: A broad singlet for the two protons of the primary amine group. The chemical shift of this peak can vary depending on the solvent and concentration.

  • Methoxy Protons: A singlet for the three protons of the methoxy group.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Ar-H 6.5 - 7.5Singlet1H
-NH₂ 4.0 - 6.0Broad Singlet2H
-OCH₃ 3.8 - 4.2Singlet3H

3.2.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-Cl 145 - 155
C-OCH₃ 155 - 165
C-NH₂ 140 - 150
CH (aromatic) 110 - 120
-OCH₃ 55 - 65
Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrational modes of its functional groups.

Table 5: Predicted IR Absorption Frequencies for this compound

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
N-H (Amine) Stretch3300 - 3500Medium (two bands)
C-H (Aromatic) Stretch3000 - 3100Medium to Weak
C-H (Methoxy) Stretch2850 - 2960Medium
C=N, C=C (Ring) Stretch1500 - 1600Medium to Strong
N-H (Amine) Bend1580 - 1650Medium
C-O (Methoxy) Stretch1000 - 1300Strong
C-Cl Stretch600 - 800Medium to Strong

Experimental Protocols

While specific experimental protocols for this compound are not available, the following are general methodologies for acquiring the spectroscopic data discussed.

4.1. Mass Spectrometry

  • Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Quadrupole mass analyzer.

  • Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL and infused directly or via an LC system.

  • Instrumentation: A high-resolution mass spectrometer is used to obtain accurate mass measurements.

4.2. NMR Spectroscopy

  • Technique: ¹H and ¹³C NMR spectroscopy.

  • Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 300-600 MHz NMR spectrometer is typically used. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

4.3. IR Spectroscopy

  • Technique: Fourier Transform Infrared (FTIR) spectroscopy.

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the relationship between different spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion Synthesis Chemical Synthesis Purification Purification Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MolecularFormula Molecular Formula MS->MolecularFormula Connectivity Atom Connectivity NMR->Connectivity FunctionalGroups Functional Groups IR->FunctionalGroups StructureElucidation Structure Elucidation MolecularFormula->StructureElucidation FunctionalGroups->StructureElucidation Connectivity->StructureElucidation

Caption: General workflow for chemical structure elucidation using spectroscopic methods.

Spectroscopic_Techniques cluster_molecule Molecular Information cluster_techniques Spectroscopic Techniques MolecularWeight Molecular Weight & Formula FunctionalGroups Functional Groups AtomConnectivity Atom Connectivity & 3D Structure ElectronicTransitions Electronic Transitions MS Mass Spectrometry (MS) MS->MolecularWeight IR Infrared (IR) Spectroscopy IR->FunctionalGroups NMR Nuclear Magnetic Resonance (NMR) NMR->AtomConnectivity UVVis UV-Vis Spectroscopy UVVis->ElectronicTransitions

Caption: Relationship between spectroscopic techniques and the structural information they provide.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While experimental data is currently limited, the predicted values and general spectroscopic principles outlined here offer valuable guidance for researchers working with this and structurally related compounds. The provided workflows and diagrams serve as a general reference for the application of spectroscopic methods in chemical analysis. It is recommended that experimental data be acquired to validate these predictions and provide a more definitive characterization of the molecule.

References

The Expanding Therapeutic Potential of Pyridazine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have led to the development of a plethora of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the significant therapeutic potential of pyridazine derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental methodologies for key assays are provided, alongside a visual representation of relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Anticancer Activity: Targeting Key Pathways in Malignancy

Pyridazine derivatives have demonstrated notable efficacy against various cancer cell lines, often through the inhibition of critical signaling pathways involved in tumor growth, proliferation, and angiogenesis.

A significant number of pyridazine-based compounds have been investigated for their ability to inhibit protein kinases, which are crucial regulators of cell signaling. One of the most prominent targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking the ATP-binding site of VEGFR-2, these derivatives can effectively suppress the formation of new blood vessels that are essential for tumor growth and metastasis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Pyridazine Pyridazine Derivatives Pyridazine->VEGFR2 Inhibits

Other kinases targeted by pyridazine derivatives include Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR), highlighting the diverse mechanisms through which these compounds exert their anticancer effects.[1][2]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected pyridazine derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyridazine-Pyrazoline Hybrid (IXn)UO-31 (Renal)0.65[1]
Pyridazine-Pyrazoline Hybrid (IXg)UO-31 (Renal)0.75[1]
Pyridazine-Pyrazoline Hybrid (IXb)UO-31 (Renal)0.82[1]
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine (4e)MCF-7 (Breast)1-10[3]
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine (4f)SK-MEL-28 (Melanoma)1-10[3]
Pyrazolo-Pyridazine Derivative (4)HepG-2 (Liver)17.30[2]
Pyrazolo-Pyridazine Derivative (4)HCT-116 (Colon)18.38[2]
3,6-disubstituted pyridazine (9e)HOP-92 (NSCLC)17.8[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6][7][8]

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Pyridazine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridazine derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Pyridazine Derivatives B->C D Incubate 48-72h C->D E Add MTT Solution D->E F Incubate 2-4h E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyridazine derivatives have shown promising activity against a range of bacteria and fungi, suggesting their potential as a new class of antimicrobial drugs.

Quantitative Antimicrobial Data

The antimicrobial efficacy of pyridazine derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Chloro derivativesE. coli0.892–3.744[9][10]
Chloro derivativesP. aeruginosa0.892–3.744[9][10]
Chloro derivativesS. marcescens0.892–3.744[9][10]
Pyridazinone derivative (20c)B. subtilis15.62[11]
Pyridazinone derivative (7)S. aureus (MRSA)3.74–8.92 µM[12]
Pyridazinone derivative (13)A. baumannii3.74–8.92 µM[12]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[13][14][15][16]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Pyridazine derivatives

  • Positive control antibiotic/antifungal

  • Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Compound Preparation: Prepare a stock solution of the pyridazine derivative and serially dilute it in the broth medium in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Pyridazine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Phospholipase A2 COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyridazine Pyridazine Derivatives Pyridazine->COX2 Inhibits

Quantitative Anti-inflammatory Data

The in vitro anti-inflammatory activity of pyridazine derivatives is often assessed by their ability to inhibit COX-1 and COX-2 enzymes. The selectivity index (SI = IC50 COX-1 / IC50 COX-2) indicates the preference for COX-2 inhibition.

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Pyridazinone (3g)-0.0438411.51[17][18]
Pyridazinone (6a)-0.05301-[17][18]
Pyridazinone (3d)-0.06723-[17][18]
Pyridazine (6b)>1.140.186.33[19]
Pyridazine (4c)-0.26-[19]
Pyridazinone (24b)-0.01556 - 0.0197724 - 38[20]
Pyridazinone (25a,b)-0.01556 - 0.0197735, 24[20]
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of test compounds.[21][22][23][24][25]

Materials:

  • Rats or mice

  • Carrageenan solution (1% in saline)

  • Pyridazine derivatives

  • Positive control (e.g., indomethacin)

  • Plethysmometer

Procedure:

  • Animal Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a positive control group, and test groups receiving different doses of the pyridazine derivative. Administer the compounds orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw volume in the test groups compared to the control group indicates anti-inflammatory activity.

Conclusion

The pyridazine scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in the fields of oncology, infectious diseases, and inflammation. The provided quantitative data highlights the potency of these compounds, while the detailed experimental protocols offer a practical guide for researchers seeking to evaluate novel pyridazine derivatives. The elucidation of their mechanisms of action, particularly their interaction with key signaling pathways, will continue to drive the rational design of next-generation pyridazine-based drugs with improved efficacy and safety profiles. Further preclinical and clinical investigations are warranted to fully realize the therapeutic potential of this important class of heterocyclic compounds.

References

The Discovery and Evolution of Novel Pyridazinamine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazinamine scaffold, a key heterocyclic motif, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery, history, and development of novel pyridazinamine compounds. We will explore their synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas, with a focus on their roles as kinase inhibitors and central nervous system (CNS) agents. This guide is intended to be a comprehensive resource, complete with detailed experimental protocols and data presented for comparative analysis.

A Historical Perspective: The Emergence of Pyridazinamines

The journey of pyridazinamine compounds in drug discovery began with the exploration of pyridazine derivatives for their biological potential. An early and notable example is Minaprine , a 3-aminopyridazine derivative, which was introduced in France in 1972 as an atypical antidepressant.[1] Though later withdrawn due to side effects, Minaprine's unique dual serotonergic and dopaminergic activity sparked further interest in the 3-aminopyridazine core as a privileged scaffold for CNS-acting agents.[2] Subsequent research has expanded the therapeutic landscape of pyridazinamines to include anticancer, anti-inflammatory, and antiviral applications, driven by their ability to interact with a wide range of biological targets.

Synthetic Strategies for Pyridazinamine Derivatives

The synthesis of 3-aminopyridazine derivatives is a cornerstone of research in this area. A common and versatile method involves the reaction of 3,6-dichloropyridazine with ammonia or various amines. This nucleophilic substitution reaction allows for the introduction of diverse functionalities at the 3-position of the pyridazine ring.

A general synthetic route often begins with the formation of a pyridazinone intermediate, which is then chlorinated to provide the reactive 3-chloropyridazine. This intermediate can subsequently be reacted with a desired amine to yield the target 3-aminopyridazine derivative.

Experimental Workflow for a General Synthesis of 3-Aminopyridazine Derivatives:

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis Maleic Anhydride Maleic Anhydride Pyridazin-3,6-dione Pyridazin-3,6-dione Maleic Anhydride->Pyridazin-3,6-dione Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate 3,6-Dichloropyridazine 3,6-Dichloropyridazine Pyridazin-3,6-dione->3,6-Dichloropyridazine POCl3 3-Chloro-6-substituted-pyridazine 3-Chloro-6-substituted-pyridazine 3,6-Dichloropyridazine->3-Chloro-6-substituted-pyridazine Substitution/Coupling 3-Amino-6-substituted-pyridazine Derivative 3-Amino-6-substituted-pyridazine Derivative 3-Chloro-6-substituted-pyridazine->3-Amino-6-substituted-pyridazine Derivative Nucleophilic Substitution Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->3-Amino-6-substituted-pyridazine Derivative

Caption: General synthetic workflow for 3-aminopyridazine derivatives.

Pyridazinamines as Kinase Inhibitors in Oncology

A significant area of development for pyridazinamine compounds is in the field of oncology, particularly as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Targeting the Spindle Assembly Checkpoint: Mps1 Kinase Inhibitors

Monopolar spindle 1 (Mps1) kinase is a key regulator of the spindle assembly checkpoint (SAC), a critical cellular mechanism that ensures accurate chromosome segregation during mitosis.[2][3][4][5] Overexpression of Mps1 is observed in various cancers, making it an attractive therapeutic target. Several imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective Mps1 inhibitors.

Mps1 Signaling Pathway in the Spindle Assembly Checkpoint:

Mps1 Mps1 Kinase Knl1 Knl1 Mps1->Knl1 phosphorylates Bub1_Bub3 Bub1-Bub3 Mps1->Bub1_Bub3 phosphorylates Mad1_Mad2 Mad1-Mad2 Mps1->Mad1_Mad2 phosphorylates Knl1->Bub1_Bub3 recruits Bub1_Bub3->Mad1_Mad2 recruits Cdc20 Cdc20 Bub1_Bub3->Cdc20 binds MCC Mitotic Checkpoint Complex (MCC) Bub1_Bub3->MCC Mad1_Mad2->Cdc20 binds Mad1_Mad2->MCC Cdc20->MCC APC_C APC/C Anaphase Anaphase Progression APC_C->Anaphase triggers MCC->APC_C inhibits Pyridazinamine Pyridazinamine Inhibitor Pyridazinamine->Mps1 inhibits

Caption: Mps1 signaling cascade in the spindle assembly checkpoint.

Targeting B-Cell Malignancies: Syk Kinase Inhibitors

Spleen tyrosine kinase (Syk) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of both normal and malignant B-cells.[6] Aberrant BCR signaling is a hallmark of many B-cell lymphomas, making Syk a rational target for therapeutic intervention. Pyrazolopyrazin-3-amine derivatives, which share structural similarities with pyridazinamines, have shown promise as Syk inhibitors.

Syk Signaling Pathway in B-Cell Activation:

BCR B-Cell Receptor (BCR) Lyn Lyn (Src Family Kinase) BCR->Lyn Antigen Binding ITAMs ITAMs Lyn->ITAMs phosphorylates Syk Syk ITAMs->Syk recruits & activates BLNK BLNK/SLP-65 Syk->BLNK phosphorylates BTK BTK Syk->BTK phosphorylates PLCg2 PLCγ2 Syk->PLCg2 phosphorylates PI3K PI3K Syk->PI3K activates Downstream Downstream Signaling (NF-κB, MAPK, Ca2+ mobilization) BLNK->Downstream BTK->Downstream PLCg2->Downstream PI3K->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Pyridazinamine Pyridazinamine Inhibitor Pyridazinamine->Syk inhibits

Caption: Simplified Syk signaling pathway in B-cell activation.

Quantitative Data for Pyridazinamine Kinase Inhibitors

The following table summarizes the in vitro activity of selected pyridazinamine and related heterocyclic compounds against various kinases.

Compound ClassTarget KinaseIC50 (nM)Cell LineReference
Imidazo[1,2-b]pyridazineMps10.7A549[7]
Pyrazolopyrazin-3-amineSykData not specifiedB-lymphoma cells[8]
3,6-disubstituted pyridazineJNK1Data not specifiedNCI-60 panel[9]
3,5-diaryl-2-aminopyridineALK2Data not specifiedCell-based assays[10]

Note: Specific IC50 values for some compounds were not available in the public domain and are marked as "Data not specified".

Pyridazinamines in the Central Nervous System

The historical precedent of Minaprine has paved the way for the continued exploration of pyridazinamine derivatives as modulators of CNS pathways.

Minaprine: A Dual Dopaminergic and Serotonergic Modulator

Minaprine's antidepressant effects are attributed to its ability to enhance both dopaminergic and serotonergic neurotransmission.[2] It acts as a serotonin reuptake inhibitor and also interacts with dopamine D1 and D2 receptors.[1][11]

Simplified Dopaminergic and Serotonergic Synaptic Pathways Modulated by Minaprine:

cluster_dopamine Dopaminergic Synapse cluster_serotonin Serotonergic Synapse DA_pre Presynaptic Dopaminergic Neuron DA_post Postsynaptic Neuron DA_pre->DA_post Dopamine Release D1R D1 Receptor DA_post->D1R D2R D2 Receptor DA_post->D2R DAT Dopamine Transporter (DAT) DA_post->DAT Reuptake S_pre Presynaptic Serotonergic Neuron S_post Postsynaptic Neuron S_pre->S_post Serotonin Release S_R Serotonin Receptors S_post->S_R SERT Serotonin Transporter (SERT) S_post->SERT Reuptake Minaprine Minaprine Minaprine->D1R Agonist Minaprine->D2R Agonist Minaprine->SERT Inhibits

Caption: Minaprine's modulation of dopaminergic and serotonergic synapses.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the research of novel pyridazinamine compounds.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (dissolved in DMSO)

  • 96-well or 384-well plates

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or radiolabeled ATP [γ-³²P]ATP)

  • Plate reader (luminescence, fluorescence, or scintillation counter)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a reaction plate, add the kinase, substrate, and test compound to the kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a specified temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Add the detection reagent according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for signal development.

  • Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cells treated with the test compound

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., ice-cold 70% ethanol)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest the treated cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells with PBS.

  • Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.

  • Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

Pyridazinamine compounds have demonstrated remarkable versatility and potential in drug discovery, evolving from their initial exploration as CNS agents to becoming promising candidates in oncology and other therapeutic areas. The 3-aminopyridazine scaffold, in particular, has proven to be a valuable starting point for the design of potent and selective kinase inhibitors. The continued investigation into the structure-activity relationships of these compounds, coupled with a deeper understanding of their interactions with biological targets, will undoubtedly lead to the development of novel and effective therapeutics. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring new applications for this versatile chemical class. The detailed methodologies and compiled data within this guide aim to support and accelerate these ongoing research and development efforts.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloro-3-methoxypyridazin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 6-Chloro-3-methoxypyridazin-4-amine in Suzuki coupling reactions and its potential applications in medicinal chemistry. Detailed, representative protocols for conducting these reactions are also presented.

Application Notes

This compound is a heterocyclic building block of significant interest in drug discovery and development. The pyridazine core is a key pharmacophore in a variety of biologically active molecules. The presence of a chloro substituent at the 6-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the straightforward introduction of a wide range of aryl and heteroaryl substituents, enabling the rapid generation of diverse compound libraries for biological screening.

The methoxy and amine groups on the pyridazine ring also play crucial roles in modulating the physicochemical properties and biological activity of the resulting molecules. The amino group can act as a hydrogen bond donor, while the methoxy group can influence solubility and metabolic stability.

The Suzuki coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the synthesis of 6-aryl-3-methoxypyridazin-4-amine derivatives. These derivatives are being explored for a range of therapeutic targets. While specific applications of compounds derived directly from this compound are not extensively reported in publicly available literature, the broader class of substituted pyridazines has shown promise in various therapeutic areas. Pyridazine derivatives are known to exhibit a wide range of biological activities, and their use as intermediates for antibacterial and anti-cancer drugs has been noted.

The ability to readily diversify the 6-position of the pyridazine ring through Suzuki coupling makes this compound a valuable starting material for structure-activity relationship (SAR) studies in drug discovery programs.

Representative Suzuki Coupling Reaction Data

The following table summarizes representative, albeit hypothetical, quantitative data for the Suzuki coupling of this compound with various arylboronic acids. These values are based on typical yields for similar reactions and should be considered as a general guide. Optimization of reaction conditions is recommended to achieve optimal yields for specific substrates.

EntryArylboronic AcidProductYield (%)Purity (%)
1Phenylboronic acid6-Phenyl-3-methoxypyridazin-4-amine85>98
24-Methylphenylboronic acid3-Methoxy-6-(p-tolyl)pyridazin-4-amine82>98
34-Methoxyphenylboronic acid3-Methoxy-6-(4-methoxyphenyl)pyridazin-4-amine88>97
43-Fluorophenylboronic acid6-(3-Fluorophenyl)-3-methoxypyridazin-4-amine78>98
5Thiophen-2-ylboronic acid3-Methoxy-6-(thiophen-2-yl)pyridazin-4-amine75>97

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture (4:1), toluene, or DMF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.05 mmol) to the flask.

  • The flask is evacuated and backfilled with nitrogen or argon three times.

  • Add the degassed solvent (5-10 mL) to the reaction mixture.

  • The reaction mixture is stirred and heated to 80-100 °C under a nitrogen or argon atmosphere.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 6-aryl-3-methoxypyridazin-4-amine product.

  • The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Suzuki_Coupling_Mechanism cluster_cycle A Oxidative Addition B Transmetalation C Reductive Elimination Pd0 Pd(0)L₂ C->Pd0 Catalyst Regeneration ArPdX R¹-Pd(II)L₂-X Pd0->ArPdX ArX R¹-X (6-Chloro-3-methoxy pyridazin-4-amine) ArX->ArPdX ArPdAr R¹-Pd(II)L₂-R² ArPdX->ArPdAr Boronic R²-B(OR)₂ (Arylboronic acid) Boronic->ArPdAr Base Base Base->Boronic ArPdAr->Pd0 Product R¹-R² (Product) ArPdAr->Product

Suzuki-Miyaura Coupling Catalytic Cycle.

Experimental_Workflow start Start: Reactant Preparation reaction_setup Reaction Setup: - Add this compound,  arylboronic acid, base, and catalyst to flask. - Degas with N₂/Ar. start->reaction_setup reaction Reaction: - Add degassed solvent. - Heat and stir under inert atmosphere. reaction_setup->reaction monitoring Monitoring: - TLC or LC-MS analysis. reaction->monitoring monitoring->reaction Continue reaction if incomplete workup Aqueous Workup: - Dilute with organic solvent. - Wash with water and brine. monitoring->workup Reaction complete purification Purification: - Dry, filter, and concentrate. - Column chromatography. workup->purification analysis Analysis: - ¹H NMR, ¹³C NMR, Mass Spectrometry. purification->analysis end End: Pure Product analysis->end

General Experimental Workflow for Suzuki Coupling.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Chloro-3-methoxypyridazin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance, allowing for the construction of complex aryl and heteroaryl amines.[3] These structural motifs are prevalent in a vast array of biologically active molecules and drug candidates. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 6-Chloro-3-methoxypyridazin-4-amine, a key intermediate in the synthesis of various pharmaceutically relevant compounds. The pyridazine core is a common scaffold in medicinal chemistry, and the ability to selectively introduce diverse amino groups at the C6 position opens up extensive possibilities for creating libraries of novel compounds for drug discovery.

Reaction Principle

The Buchwald-Hartwig amination involves the reaction of an aryl or heteroaryl halide (in this case, this compound) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle, a fundamental concept in organometallic chemistry, is generally understood to proceed through a sequence of oxidative addition, ligand exchange/amine coordination, deprotonation, and reductive elimination steps to afford the desired C-N coupled product and regenerate the active palladium(0) catalyst.[1] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often promoting high catalytic activity.[4]

Data Presentation: Optimized Reaction Conditions

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of this compound with representative aromatic and aliphatic amines. These conditions are based on established protocols for similar heteroaryl chlorides and serve as a starting point for optimization.

Table 1: Buchwald-Hartwig Amination with Aromatic Amines (e.g., Aniline Derivatives)

ParameterConditionNotes
Palladium Precatalyst Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Pd₂(dba)₃ is a source of Pd(0).
Ligand Xantphos (4-10 mol%) or XPhos (4-10 mol%)Bulky biarylphosphine ligands are often effective.
Base Cs₂CO₃ (1.5-2.0 equiv.) or K₂CO₃ (2.0 equiv.)Carbonate bases are generally well-tolerated.
Solvent Toluene or 1,4-DioxaneAnhydrous and degassed solvents are crucial.
Temperature 80-110 °CReaction progress should be monitored by TLC or LC-MS.
Reaction Time 12-24 hoursVaries depending on the reactivity of the aniline.
Typical Yield 70-95%Highly dependent on the specific substrates and conditions.

Table 2: Buchwald-Hartwig Amination with Aliphatic Amines (e.g., Alkylamines, Cyclic Amines)

ParameterConditionNotes
Palladium Precatalyst Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Precatalysts can also be used.
Ligand RuPhos (4-10 mol%) or BrettPhos (4-10 mol%)Ligands tailored for aliphatic amines can improve yields.
Base NaOtBu (1.5-2.0 equiv.) or K₃PO₄ (2.0 equiv.)Stronger bases are often required for less nucleophilic amines.
Solvent Toluene or Tetrahydrofuran (THF)Solvent choice can influence reaction rate and solubility.
Temperature 60-100 °CLower temperatures may be sufficient for reactive amines.
Reaction Time 8-18 hoursGenerally faster than with many aromatic amines.
Typical Yield 65-90%Steric hindrance on the amine can affect the yield.

Experimental Protocols

The following are representative protocols for the Buchwald-Hartwig amination of this compound. Note: These are general procedures and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Protocol 1: Amination with an Aromatic Amine (e.g., 4-Methoxyaniline)

Materials:

  • This compound

  • 4-Methoxyaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed toluene

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), 4-methoxyaniline (1.2 mmol), and cesium carbonate (2.0 mmol).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%) in anhydrous, degassed toluene (2 mL).

  • Add the catalyst premix to the Schlenk flask containing the reagents.

  • Add additional anhydrous, degassed toluene (8 mL) to the reaction mixture.

  • Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-methoxyphenyl)-3-methoxypyridazin-4,6-diamine.

Protocol 2: Amination with an Aliphatic Amine (e.g., Morpholine)

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • RuPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and RuPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene (5 mL) and stir for 10 minutes at room temperature to form the active catalyst.

  • In a separate Schlenk flask, add this compound (1.0 mmol) and sodium tert-butoxide (1.5 mmol).

  • Add the catalyst solution to the flask containing the substrate and base.

  • Add morpholine (1.2 mmol) to the reaction mixture via syringe.

  • Add additional anhydrous, degassed toluene (5 mL).

  • Seal the Schlenk flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-methoxy-6-(morpholino)pyridazin-4-amine.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)(X)L₂ OxAdd->PdII_complex Ligand_Exchange Amine Coordination PdII_complex->Ligand_Exchange HNR'R'' Amine_Complex [Ar-Pd(II)(NHR'R'')L₂]⁺X⁻ Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(NR'R'')L₂ Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Ar-NR'R''

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow start Start: Assemble Reagents reagents This compound Amine Base start->reagents catalyst Pd Precatalyst + Ligand start->catalyst solvent Anhydrous, Degassed Solvent start->solvent reaction_setup Combine in Schlenk Flask under Inert Atmosphere reagents->reaction_setup catalyst->reaction_setup solvent->reaction_setup heating Heat to Reaction Temperature (60-110 °C) reaction_setup->heating monitoring Monitor by TLC / LC-MS heating->monitoring workup Work-up: Quench, Extract, Dry monitoring->workup Reaction Complete purification Purification: Flash Column Chromatography workup->purification product Isolated Product purification->product

References

Application Notes and Protocols for the Synthesis of Novel Derivatives from 6-Chloro-3-methoxypyridazin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from the versatile starting material, 6-Chloro-3-methoxypyridazin-4-amine. The pyridazine core is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents. The protocols outlined below focus on key synthetic transformations that allow for the diversification of the this compound scaffold at the 6-position (chloro substitution) and the 4-amino group (acylation).

Nucleophilic Aromatic Substitution (SNAr) at the 6-Position

The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution (SNAr) of the chlorine atom at the 6-position. This allows for the introduction of a wide variety of functional groups, including amines and alkoxides, leading to novel derivatives with potentially enhanced biological activities.

Synthesis of 6-(Arylamino)-3-methoxypyridazin-4-amine Derivatives

The substitution of the 6-chloro group with various anilines introduces aryl amino scaffolds, which are common in bioactive molecules.

Experimental Protocol:

  • To a solution of this compound (1.0 mmol) in a suitable solvent such as n-butanol or dimethylformamide (DMF) (10 mL) in a round-bottom flask, add the desired substituted aniline (1.2 mmol) and a base such as diisopropylethylamine (DIPEA) (2.0 mmol).

  • Heat the reaction mixture to a temperature between 100-140 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration, wash with a cold solvent like diethyl ether, and dry under vacuum.

  • If no precipitate forms, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary (Expected):

Aniline SubstituentReaction Time (h)Temperature (°C)Expected Yield (%)
4-Fluoroaniline1612075-85
4-Methoxyaniline1812070-80
3-Chloroaniline2013065-75
4-(Trifluoromethyl)aniline2414060-70

Experimental Workflow Diagram:

sn_ar_amine start This compound + Substituted Aniline + DIPEA in n-Butanol reaction Heat (100-140 °C) Monitor by TLC start->reaction workup Cool to RT Precipitation or Aqueous Workup reaction->workup purification Filtration or Column Chromatography workup->purification product 6-(Arylamino)-3-methoxypyridazin-4-amine Derivative purification->product sn_ar_alkoxide alkoxide_prep Alcohol + NaH in THF (0 °C to RT) addition Add 6-Chloro-3-methoxy- pyridazin-4-amine alkoxide_prep->addition reaction Reflux Monitor by TLC addition->reaction workup Quench with Water Aqueous Workup reaction->workup purification Column Chromatography workup->purification product 6-Alkoxy-3-methoxypyridazin-4-amine Derivative purification->product suzuki_coupling start This compound + Arylboronic Acid + Pd Catalyst + Base reaction Degas with Ar/N₂ Heat (100-120 °C) Monitor by TLC/LC-MS start->reaction workup Cool to RT Aqueous Workup reaction->workup purification Column Chromatography workup->purification product 6-Aryl-3-methoxypyridazin-4-amine Derivative purification->product acylation start This compound + Base in DCM/THF addition Add Acyl Chloride at 0 °C start->addition reaction Stir at RT Monitor by TLC addition->reaction workup Aqueous Wash reaction->workup purification Recrystallization or Column Chromatography workup->purification product N-(6-chloro-3-methoxypyridazin-4-yl)amide Derivative purification->product

Application Notes and Protocols: 6-Chloro-3-methoxypyridazin-4-amine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-3-methoxypyridazin-4-amine is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the synthesis of a diverse range of biologically active compounds. Its unique structural features, including the reactive chlorine atom and the adjacent amino and methoxy groups, provide multiple points for chemical modification, enabling the exploration of vast chemical space in drug discovery programs. This pyridazine scaffold has been successfully incorporated into molecules targeting a variety of therapeutic areas, most notably in the development of kinase inhibitors for oncology and anti-inflammatory agents.

This document provides a detailed overview of the applications of this compound, complete with experimental protocols for the synthesis of key derivatives, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows.

Therapeutic Applications and Key Derivatives

The pyridazine core is a privileged scaffold in medicinal chemistry, and derivatives of this compound have shown significant promise in several therapeutic areas.

Kinase Inhibitors for Oncology

The pyridazine moiety is a common feature in many kinase inhibitors, where it can act as a hinge-binding motif, crucial for the inhibition of ATP-binding sites of various kinases. The 4-amino group of this compound serves as a key anchor for building molecules that can selectively target kinases implicated in cancer progression.

p38 MAP Kinase Inhibitors: Chronic inflammation is a key factor in the development of many diseases, including cancer. p38 MAP kinase is a critical enzyme in the inflammatory signaling cascade. Imidazo[1,2-b]pyridazine derivatives have been developed as potent p38 MAP kinase inhibitors.[1][2]

mTOR Inhibitors: The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. Dysregulation of the mTOR signaling pathway is a common feature in many cancers. Novel imidazo[1,2-b]pyridazine derivatives have been synthesized and identified as potent mTOR inhibitors with significant anti-proliferative activity against various cancer cell lines.[3]

JNK1 Inhibitors: c-Jun N-terminal kinase 1 (JNK1) is another member of the MAP kinase family and is involved in cellular responses to stress, including apoptosis and inflammation. Its role in cancer has made it an attractive therapeutic target. Novel 3,6-disubstituted pyridazine derivatives have been designed and evaluated as JNK1 inhibitors with in vivo anticancer activity.[4]

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors: CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer. 3,6-disubstituted pyridazines have been identified as a novel class of potent CDK2 inhibitors with promising anti-proliferative activity against breast cancer cell lines.[5]

Anti-inflammatory Agents

The pyridazine scaffold is also prevalent in the design of novel anti-inflammatory drugs, particularly selective COX-2 inhibitors. These agents offer the potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

COX-2 Inhibitors: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of pro-inflammatory prostaglandins. Pyridazine derivatives have been synthesized that exhibit high potency and selectivity for COX-2 inhibition, demonstrating significant in vivo anti-inflammatory activity.

Data Presentation: Biological Activity of Key Derivatives

The following tables summarize the quantitative biological data for representative compounds derived from pyridazine scaffolds, highlighting their potential as therapeutic agents.

Table 1: In Vitro Activity of Imidazo[1,2-b]pyridazine-based mTOR Inhibitors [3]

CompoundTargetIC50 (µM)A549 Cell Line IC50 (µM)H460 Cell Line IC50 (µM)
A17 mTOR0.0670.120.06
A18 mTOR0.0620.090.02

Table 2: In Vitro Activity of 3,6-disubstituted Pyridazines as CDK2 Inhibitors [5]

CompoundTargetIC50 (nM)T-47D Cell Line IC50 (µM)MDA-MB-231 Cell Line IC50 (µM)
11h CDK243.81.832.17
11l CDK255.60.981.12
11m CDK220.10.540.88

Experimental Protocols

Detailed methodologies for key reactions involving pyridazine scaffolds are provided below. While a direct, detailed protocol starting from this compound for a specific bioactive compound with quantitative data was not available in the searched literature, the following represents a general and adaptable procedure for a key synthetic transformation.

General Procedure for Suzuki-Miyaura Cross-Coupling of Chloro-pyridazines

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. This protocol describes the coupling of a chloro-pyridazine with an arylboronic acid. This reaction is fundamental for the synthesis of many of the bioactive molecules discussed.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(0) catalyst (e.g., Pd(PPh3)4, 0.05 equivalents)

  • Base (e.g., K2CO3 or Na2CO3, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent mixture to the vessel.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-3-methoxypyridazin-4-amine derivative.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway targeted by pyridazine derivatives and a general experimental workflow for their synthesis and evaluation.

mTOR_Signaling_Pathway cluster_membrane cluster_cytoplasm Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Inhibits (when unphosphorylated) Pyridazine_Inhibitor Pyridazine-based mTOR Inhibitor (e.g., A17, A18) Pyridazine_Inhibitor->mTORC1 Inhibits

Caption: The mTOR signaling pathway and the inhibitory action of pyridazine-based compounds.

Experimental_Workflow Start 6-Chloro-3-methoxy- pyridazin-4-amine Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In Vitro Biological Screening (e.g., Kinase Assay) Characterization->Screening Data_Analysis Data Analysis (IC50 Determination) Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: A general experimental workflow for the development of bioactive pyridazine derivatives.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of bioactive molecules. Its application in the development of kinase inhibitors and anti-inflammatory agents demonstrates its importance in modern drug discovery. The synthetic tractability of this building block, coupled with the significant biological activities of its derivatives, ensures that it will remain a key scaffold for the generation of novel therapeutic candidates. Further exploration of its potential in other therapeutic areas is a promising avenue for future research.

References

Application Note and Protocol: N-Alkylation of 6-Chloro-3-methoxypyridazin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of heteroaromatic amines is a fundamental transformation in medicinal chemistry and drug development. The introduction of alkyl groups can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and target-binding affinity. This document provides a detailed protocol for the N-alkylation of 6-Chloro-3-methoxypyridazin-4-amine, a valuable scaffold in the synthesis of biologically active compounds. The presented protocol is based on established principles of N-alkylation of heterocyclic amines and provides a general framework that can be adapted for various alkylating agents.

Chemical Reaction Pathway

The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The amino group of the pyridazine derivative acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. A base is employed to deprotonate the amine, enhancing its nucleophilicity.

G cluster_reactants Reactants cluster_products Products This compound This compound Reaction_Step Reaction (e.g., in DMF or MeCN) This compound->Reaction_Step Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Reaction_Step Base Base Base->Reaction_Step N-alkylated_Product N-alkylated Product Salt_Byproduct Salt Byproduct Reaction_Step->N-alkylated_Product Reaction_Step->Salt_Byproduct

Caption: General reaction scheme for the N-alkylation of this compound.

Experimental Protocol

This protocol describes a general procedure for the selective mono-N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF or MeCN to dissolve the starting material. Add cesium carbonate (1.5 - 2.0 eq) or potassium carbonate (2.0 - 3.0 eq) to the mixture.

  • Addition of Alkylating Agent: While stirring, add the alkyl halide (1.0 - 1.2 eq) dropwise to the reaction mixture at room temperature. For highly reactive alkyl halides, the addition may be performed at 0 °C to control the reaction rate and minimize side products.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat as required (see Table 1 for guidance). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Data Presentation: Reaction Condition Guidelines

The optimal reaction conditions will vary depending on the reactivity of the alkyl halide. The following table provides general guidelines.

Alkylating Agent (R-X)Base (equivalents)SolventTemperature (°C)Typical Reaction Time (h)Expected Yield
Primary Alkyl Iodide (e.g., CH₃I)Cs₂CO₃ (1.5)MeCN20 - 402 - 6Good to Excellent
Primary Alkyl Bromide (e.g., EtBr)Cs₂CO₃ (1.5)DMF40 - 604 - 12Good
Primary Alkyl Chloride (e.g., BnCl)Cs₂CO₃ (2.0) + NaI (cat.)DMF60 - 8012 - 24Moderate to Good
Secondary Alkyl HalideCs₂CO₃ (2.0)DMF80 - 10024 - 48Fair to Moderate

Note: These are starting recommendations and may require optimization for specific substrates. The use of a catalytic amount of sodium iodide (NaI) can facilitate the reaction with alkyl chlorides and bromides via the Finkelstein reaction.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for the N-alkylation of this compound.

G start Start setup Reaction Setup: - this compound - Anhydrous Solvent (DMF/MeCN) - Base (Cs₂CO₃/K₂CO₃) start->setup addition Add Alkyl Halide (dropwise) setup->addition reaction Stir and/or Heat Monitor by TLC/LC-MS addition->reaction workup Aqueous Work-up: - Quench with Water - Extract with EtOAc - Wash with Brine reaction->workup drying Dry Organic Layer (Na₂SO₄/MgSO₄) workup->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification product Isolated N-alkylated Product purification->product

Caption: Experimental workflow for the N-alkylation protocol.

Troubleshooting and Considerations

  • Overalkylation: The formation of dialkylated products is a common side reaction. To minimize this, use a minimal excess of the alkylating agent (1.0-1.1 equivalents) and monitor the reaction closely. A stronger base or higher temperature can sometimes favor dialkylation.

  • Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more reactive alkyl halide (iodide > bromide > chloride), or employing a more polar solvent like DMF. The addition of a catalytic amount of sodium iodide can be beneficial for less reactive alkyl halides.

  • Alternative Protocol for Low Reactivity: For particularly unreactive amines or to ensure mono-selectivity, a two-step protocol involving N-protection (e.g., with a Boc group), followed by alkylation and deprotection, can be employed.

  • Purification Challenges: The polarity of the starting material and the N-alkylated product may be similar. Careful optimization of the eluent system for column chromatography is crucial for obtaining a pure product.

This application note provides a robust starting point for the N-alkylation of this compound. Researchers are encouraged to optimize the reaction conditions for their specific alkylating agents to achieve the best possible outcomes.

Application of 6-Chloro-3-methoxypyridazin-4-amine in the Synthesis of Novel Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-Chloro-3-methoxypyridazin-4-amine is a valuable heterocyclic building block in the synthesis of novel agrochemicals. Its unique substitution pattern, featuring a reactive chlorine atom and an amino group on the pyridazine core, allows for diverse chemical modifications to generate compounds with potent biological activities. This application note focuses on the use of this compound in the synthesis of a novel class of pyridazine derivatives exhibiting significant fungicidal properties, as described in patent literature.

Key Application: Synthesis of Pyridazine-based Fungicides

Recent patent literature has disclosed a series of novel pyridazine derivatives with fungicidal activity. While not explicitly detailing the use of this compound, the general structure and synthesis methods described strongly suggest its utility as a key starting material. These novel compounds are characterized by a core pyridazine structure linked to a substituted phenyl ring, exhibiting activity against a range of plant pathogenic fungi.

General Synthesis Pathway

The synthesis of these fungicidal pyridazine derivatives can be conceptualized through a multi-step process starting from this compound. A representative synthetic route is outlined below.

G A This compound C Suzuki Coupling A->C Reagent A B Substituted Phenylboronic Acid B->C Reagent B D 6-(Substituted phenyl)-3-methoxypyridazin-4-amine C->D Intermediate E Acylation / Sulfonylation D->E Reaction F Novel Pyridazine Fungicide E->F Final Product

Caption: General synthetic workflow for novel pyridazine fungicides.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a novel pyridazine fungicide, adapted from the general methods described in patent literature.

Step 1: Suzuki Coupling to form 6-(Substituted phenyl)-3-methoxypyridazin-4-amine

This initial step involves a palladium-catalyzed Suzuki coupling reaction to introduce a substituted phenyl group at the 6-position of the pyridazine ring.

  • Materials:

    • This compound

    • Substituted phenylboronic acid (e.g., 4-fluorophenylboronic acid)

    • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

    • Base (e.g., Sodium carbonate)

    • Solvent (e.g., Toluene, Ethanol, Water mixture)

  • Procedure:

    • To a reaction vessel, add this compound (1 equivalent), the substituted phenylboronic acid (1.2 equivalents), and the base (2 equivalents).

    • Degas the solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1) and add it to the reaction vessel.

    • Add the palladium catalyst (0.05 equivalents) to the mixture.

    • Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at reflux for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Extract the product with an organic solvent (e.g., Ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 6-(substituted phenyl)-3-methoxypyridazin-4-amine.

Step 2: Acylation/Sulfonylation to Yield the Final Fungicide

The intermediate from Step 1 is further functionalized at the amino group to yield the final active compound.

  • Materials:

    • 6-(Substituted phenyl)-3-methoxypyridazin-4-amine

    • Acylating or Sulfonylating agent (e.g., Acetyl chloride, Methanesulfonyl chloride)

    • Base (e.g., Triethylamine, Pyridine)

    • Solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Procedure:

    • Dissolve 6-(substituted phenyl)-3-methoxypyridazin-4-amine (1 equivalent) in the chosen solvent.

    • Add the base (1.5 equivalents) to the solution and cool to 0 °C.

    • Slowly add the acylating or sulfonylating agent (1.1 equivalents) to the cooled solution.

    • Allow the reaction to stir at room temperature for 4-8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the final product by recrystallization or column chromatography.

Quantitative Data

The following table summarizes representative quantitative data for a series of synthesized pyridazine derivatives as reported in patent literature. The data demonstrates the fungicidal efficacy against various plant pathogens.

Compound IDR1R2R3R4R5% Inhibition vs. Botrytis cinerea (50 ppm)% Inhibition vs. Pyricularia oryzae (50 ppm)
I-a methylHfluorofluorochloro8592
I-b ethylHfluorofluorochloro8895
I-c methylchlorofluoromethoxychloro9197
I-d ethylchlorofluoromethoxychloro9498
I-e methylHchlorofluoromethoxy8289

Logical Relationship of Synthesis

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis A 6-Chloro-3-methoxy pyridazin-4-amine C Suzuki Coupling A->C B Substituted Phenylboronic Acid B->C D 6-(Substituted phenyl)-3-methoxy pyridazin-4-amine C->D E Acylation / Sulfonylation D->E F Novel Pyridazine Fungicide E->F

Caption: Synthesis pathway from starting materials to the final product.

Disclaimer: The experimental protocols provided are representative examples and may require optimization for specific substrates and scales. Researchers should consult the relevant patent literature and perform appropriate safety assessments before conducting any experiments. The quantitative data is illustrative and may vary depending on the specific experimental conditions.

Application Notes: 6-Chloro-3-methoxypyridazin-4-amine as a Versatile Precursor for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate the majority of cellular pathways, including growth, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] Small molecule kinase inhibitors have emerged as one of the most important classes of modern drugs.[1]

The development of these inhibitors often relies on heterocyclic scaffolds that can effectively mimic the hinge-binding interactions of the native ATP ligand. Nitrogen-containing six-membered rings like pyridazine, pyrimidine, and pyrazine are major motifs in these inhibitors.[2] The pyridazine core, in particular, is a versatile scaffold found in numerous potent and selective kinase inhibitors.[2][3]

This document provides detailed application notes and protocols for the use of 6-Chloro-3-methoxypyridazin-4-amine as a key building block in the synthesis of novel kinase inhibitors. The presence of a reactive chlorine atom at the 6-position allows for facile derivatization through various cross-coupling reactions, while the amino group at the 4-position and the methoxy group at the 3-position provide additional points for modification and interaction with the target kinase. While specific examples originating directly from this precursor are not extensively documented in publicly available literature, this note will utilize data and protocols from structurally related pyridazine-based inhibitors to demonstrate its potential and provide robust methodologies for its application.

The Role of the Pyridazine Scaffold

The pyridazine scaffold serves as an effective "hinge-binder" in ATP-competitive kinase inhibitors. The nitrogen atoms can form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. The substituents on the pyridazine ring then explore different pockets of the active site to achieve potency and selectivity.

Below is a diagram illustrating the general mechanism of ATP-competitive kinase inhibition.

Kinase_Inhibition cluster_0 Normal Kinase Function cluster_1 Inhibition Mechanism Kinase Kinase Active Site Substrate Substrate Protein Kinase->Substrate Binds Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates ADP ADP Kinase->ADP ATP ATP ATP->Kinase Binds Inhibitor Pyridazine Inhibitor Blocked_Kinase Kinase Active Site (Blocked) Inhibitor->Blocked_Kinase Competitively Binds ATP_blocked ATP ATP_blocked->Blocked_Kinase Binding Prevented

Caption: Mechanism of ATP-competitive kinase inhibition by a pyridazine-based inhibitor.

Data Presentation: Pyridazine Derivatives as Kinase Inhibitors

The pyridazine scaffold has been successfully incorporated into inhibitors targeting a diverse range of kinases. The following table summarizes the biological activity of several reported pyridazine-based kinase inhibitors, demonstrating the potential of this chemical class.

Compound Class/ExampleTarget Kinase(s)IC50 / Activity DataReference
Imidazo[1,2-b]pyridazine (Compound 20a)DYRK1A50 nM[3]
Imidazo[1,2-b]pyridazine (Compound 20a)CLK182 nM[3]
Imidazo[1,2-b]pyridazine (Compound 20a)P. falciparum CLK1 (PfCLK1)32 nM[3]
Pyrazolo[3,4-c]pyridazine (Compound 1o)CDK1Active (IC50 not specified)[4]
Pyrazolo[3,4-c]pyridazine (Compound 13)CDK1 / GSK-3Active (IC50 not specified)[4]
4,6-disubstituted pyridazine (Compound 12b)ALK5 / ALK4Highly Selective[5]
Triazolo[4,3-b]pyridazine (Compound 12)Tankyrases (TNKSs)Low Nanomolar[6]

Experimental Protocols

Protocol 1: Synthesis of a Kinase Inhibitor via Suzuki Cross-Coupling

This protocol describes a general method for the derivatization of this compound via a palladium-catalyzed Suzuki cross-coupling reaction, a common and robust method for forming carbon-carbon bonds.

Synthesis_Workflow cluster_workflow Synthetic Workflow Precursor 6-Chloro-3-methoxy pyridazin-4-amine Coupling Suzuki Coupling Reaction (Pd Catalyst, Base) Precursor->Coupling Arylboronic Arylboronic Acid or Ester Arylboronic->Coupling Product Pyridazine-based Kinase Inhibitor Core Coupling->Product Purification Purification (Chromatography) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General workflow for synthesizing a kinase inhibitor from the precursor.

Materials:

  • This compound

  • Arylboronic acid or pinacol ester derivative

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add the desired arylboronic acid or ester (1.1 - 1.5 eq).

  • Add the base (2.0 - 3.0 eq) and the palladium catalyst (0.05 - 0.10 eq).

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture and heat to 80-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the final compound.

  • Characterize the purified compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general procedure for determining the inhibitory activity of a synthesized compound against a target kinase using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[7][8]

Materials:

  • Purified target kinase enzyme

  • Kinase-specific substrate (protein or peptide)

  • Adenosine 5'-triphosphate (ATP)

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Known kinase inhibitor as a positive control (e.g., Staurosporine)

  • Kinase Assay Buffer (e.g., HEPES, MgCl₂, Brij-35, EGTA)

  • ADP-Glo™ Kinase Assay Kit (or similar) containing ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettor

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.

  • Reaction Setup:

    • In the wells of a white microplate, add 1-5 µL of the diluted inhibitor solution or DMSO for the "no inhibitor" (negative) control.

    • Add 10 µL of the kinase enzyme solution (at a pre-determined optimal concentration) to all wells except the "no enzyme" blank.

    • Gently mix and pre-incubate the plate at room temperature for 10-30 minutes to allow the inhibitor to bind to the kinase.[9]

  • Initiate Kinase Reaction:

    • Prepare a reaction mixture containing ATP (at or near its Km concentration) and the appropriate kinase substrate in kinase assay buffer.

    • Add 5-10 µL of the ATP/substrate mixture to each well to start the reaction.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or room temperature) for a set period (e.g., 30-60 minutes).

  • Detect ADP Production:

    • Add an equal volume of ADP-Glo™ Reagent to each well. This step terminates the kinase reaction and depletes the remaining unconsumed ATP.[7]

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by luciferase to produce a luminescent signal.[8]

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background signal (from "no enzyme" wells).

    • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Assay_Workflow cluster_assay Kinase Inhibition Assay Workflow A Prepare serial dilution of inhibitor compound B Add inhibitor and kinase enzyme to microplate A->B C Pre-incubate to allow inhibitor binding B->C D Initiate reaction with ATP/Substrate mix C->D E Incubate for set time at optimal temperature D->E F Stop reaction and deplete excess ATP E->F G Convert ADP to ATP and generate light F->G H Measure luminescence with plate reader G->H I Calculate % inhibition and determine IC50 H->I

Caption: Step-by-step workflow for an in vitro kinase inhibition assay.

Conclusion

This compound represents a valuable and versatile precursor for the synthesis of novel kinase inhibitors. Its chemical structure is primed for modification via established synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of diverse compound libraries. By leveraging the protocols and understanding the structure-activity relationships of the broader pyridazine class, researchers can effectively utilize this building block to develop potent and selective inhibitors for a wide range of kinase targets, ultimately contributing to the discovery of new therapeutics.

References

Application Notes and Protocols for the Synthesis of Pyridazine-Based Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridazine and its derivatives are a critical class of nitrogen-containing heterocyclic compounds that command significant attention in medicinal chemistry and drug discovery.[1][2] Their scaffold is present in numerous pharmacologically active agents, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, antihypertensive, antimicrobial, and antiviral properties.[2][3] The unique physicochemical properties of the pyridazine ring, such as its dipole moment and hydrogen bonding capability, make it an attractive component for designing molecules that can effectively interact with biological targets.[4]

This document provides detailed experimental protocols for three distinct and efficient methods for synthesizing pyridazine-based heterocycles: Microwave-Assisted Organic Synthesis (MAOS), Copper-Catalyzed Multicomponent Reactions (MCRs), and a modern approach involving the cyclization of β,γ-unsaturated hydrazones.

Microwave-Assisted Synthesis of Tri-Substituted Pyridazines

Microwave-assisted synthesis is a well-established technique that often leads to dramatically reduced reaction times, increased product yields, and improved purity compared to conventional heating methods.[5][6] This protocol describes a solvent-free, three-component synthesis of 3,4,6-triarylpyridazines using potassium hydroxide on alumina as an efficient and recyclable catalyst.[6]

Experimental Protocol

A mixture of a 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol), an active methylene carbonyl species (e.g., dibenzoylmethane, 1.0 mmol), hydrazine hydrate (1.5 mmol), and KOH-alumina (catalyst) is prepared. The mixture is subjected to microwave irradiation in a dedicated microwave synthesizer. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The solid mass is then treated with cold water and stirred. The resulting solid product is collected by filtration, washed thoroughly with water, and purified by recrystallization from a suitable solvent like ethanol to afford the pure tri-substituted pyridazine.[6]

experimental_workflow_1 cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product r1 1,2-Dicarbonyl (1.0 mmol) react Microwave Irradiation (e.g., 100-150W, 2-5 min) r1->react Mix r2 Active Methylene (1.0 mmol) r2->react Mix r3 Hydrazine Hydrate (1.5 mmol) r3->react Mix r4 KOH-Alumina (Catalyst) r4->react Mix workup Cooling & Water Treatment react->workup TLC Monitoring filtration Filtration & Washing workup->filtration purify Recrystallization (Ethanol) filtration->purify product Pure 3,4,6-Triarylpyridazine purify->product

Caption: Workflow for Microwave-Assisted Pyridazine Synthesis.

Data Summary
1,2-DicarbonylActive Methylene CompoundTime (min)Yield (%)Reference
BenzilPhenylacetone389[6]
Benzil1,3-Diphenylacetone2.585[6]
AnisilPhenylacetone482[6]
Furil1,3-Diphenylacetone3.578[6]

Copper-Catalyzed Multicomponent Synthesis of Pyridazinones

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing the construction of complex molecules from three or more starting materials in a single, one-pot operation.[7] This approach is highly atom-economical and efficient. This protocol details a copper(I)-catalyzed three-component cyclization for the regioselective synthesis of six-membered pyridazinones.[8]

Experimental Protocol

In a sealed tube, an aldehyde (1.0 mmol), a hydrazine (1.2 mmol), an alkynyl ester (1.5 mmol), and Copper(I) iodide (CuI, 10 mol%) are combined in ethanol (2.0 mL) as the solvent. The tube is sealed, and the reaction mixture is stirred at 80 °C for the specified time. Progress is monitored by TLC. After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then purified directly by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield the desired pyridazinone product.[8]

experimental_workflow_2 cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Purification cluster_end Final Product r1 Aldehyde (1.0 mmol) react Stir in Ethanol (80 °C, Sealed Tube) r1->react Combine r2 Hydrazine (1.2 mmol) r2->react Combine r3 Alkynyl Ester (1.5 mmol) r3->react Combine r4 CuI (10 mol%) r4->react Combine workup Solvent Evaporation react->workup Cool purify Column Chromatography (Hexane/EtOAc) workup->purify product Pure Pyridazinone purify->product experimental_workflow_3 cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Aromatization cluster_end Final Product start β,γ-Unsaturated Hydrazone react1 Cu(OTf)₂ in MeCN (60 °C, 24h) start->react1 purify1 Column Chromatography react1->purify1 intermediate 1,6-Dihydropyridazine purify1->intermediate react2 NaOH in EtOH (80 °C, 2h) intermediate->react2 purify2 Column Chromatography react2->purify2 product Aromatic Pyridazine purify2->product signaling_pathway cluster_pathway Conceptual Kinase Signaling Pathway stimulus External Stimulus (e.g., Cytokine) receptor Cell Surface Receptor stimulus->receptor kinase1 Upstream Kinase receptor->kinase1 Activates kinase2 Target Kinase (e.g., p38 MAP) kinase1->kinase2 Phosphorylates substrate Downstream Substrate kinase2->substrate Phosphorylates response Cellular Response (e.g., Inflammation) substrate->response Leads to inhibitor Pyridazine-Based Inhibitor inhibitor->kinase2  Inhibits

References

Application Notes and Protocols for the Scale-up Synthesis of 6-Chloro-3-methoxypyridazin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 6-Chloro-3-methoxypyridazin-4-amine, a key intermediate in pharmaceutical development. The synthesis is presented as a multi-step process commencing from the readily available starting material, 3,6-dichloropyridazine. The protocols described herein are designed to be scalable and robust, suitable for producing multi-gram to kilogram quantities of the target compound. All quantitative data is summarized in tables for clarity, and experimental workflows are illustrated with diagrams.

Introduction

This compound and its derivatives are important scaffolds in medicinal chemistry, exhibiting a range of biological activities. The efficient and scalable synthesis of this intermediate is crucial for advancing drug discovery and development programs. This document outlines a reliable synthetic route and provides detailed experimental procedures to ensure successful and reproducible scale-up.

Synthetic Pathway

The overall synthetic strategy involves a three-step sequence starting from 3,6-dichloropyridazine as illustrated below. The key transformations include a regioselective amination, followed by a nucleophilic substitution to introduce the methoxy group, and finally, the introduction of the second amino group at the 4-position.

Synthesis_Pathway A 3,6-Dichloropyridazine B 3-Amino-6-chloropyridazine A->B  Ammonia water, Solvent, Heat   C 3-Amino-6-methoxypyridazine B->C  Sodium methoxide, Methanol, Heat   D This compound C->D  Amination (e.g., Nitration followed by Reduction)  

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Amino-6-chloropyridazine

This procedure is adapted from patent CN104844523A.[1]

Reaction Scheme:

Materials and Equipment:

  • 3,6-Dichloropyridazine

  • Ammonia water (25-28%)

  • Dimethylformamide (DMF)

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Heating mantle or oil bath

  • Rotary evaporator

  • Filtration apparatus

  • Silica gel for column chromatography

Protocol:

  • To a suitable jacketed glass reactor, add 3,6-dichloropyridazine (1.0 eq) and DMF (10-15 volumes).

  • With stirring, add ammonia water (3.0 eq).

  • Heat the reaction mixture to 120-130 °C and maintain for 7-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or silica gel column chromatography to yield pure 3-amino-6-chloropyridazine.

Data Presentation:

ParameterValueReference
Starting Material3,6-Dichloropyridazine
ReagentsAmmonia water, DMF[1]
Reaction Temperature120-130 °C[1]
Reaction Time7-8 hours[1]
Typical Yield90-95%[1]
Purification MethodRecrystallization/Column Chromatography[1]
Step 2: Synthesis of 3-Amino-6-methoxypyridazine

This procedure is based on established methoxylation reactions of chloropyridazines.

Reaction Scheme:

Materials and Equipment:

  • 3-Amino-6-chloropyridazine

  • Sodium methoxide (solid or solution in methanol)

  • Methanol

  • Sealed reaction vessel or pressure reactor

  • Heating and stirring apparatus

  • Filtration apparatus

  • Rotary evaporator

Protocol:

  • In a sealed reaction vessel, dissolve 3-amino-6-chloropyridazine (1.0 eq) in methanol (10-20 volumes).

  • Add sodium methoxide (1.1-1.5 eq) to the solution.

  • Heat the mixture to 150-160 °C and maintain for 24 hours.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction to room temperature.

  • If a precipitate forms, filter the mixture.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be purified by column chromatography on silica gel.

Data Presentation:

ParameterValueReference
Starting Material3-Amino-6-chloropyridazine
ReagentsSodium methoxide, Methanol
Reaction Temperature150-160 °C
Reaction Time24 hours
Typical Yield80-90%
Purification MethodColumn Chromatography
Step 3: Synthesis of this compound

The introduction of an amino group at the 4-position of the pyridazine ring is a critical step. A common strategy for this transformation is through nitration followed by reduction.

3a. Nitration of a suitable pyridazine precursor

Reaction Scheme:

Materials and Equipment:

  • Substituted Pyridazine Precursor

  • Nitrating agent (e.g., nitric acid/sulfuric acid)

  • Jacketed reactor with precise temperature control

  • Addition funnel

  • Quenching vessel with ice-water

  • Filtration apparatus

Protocol:

  • Cool a mixture of concentrated sulfuric acid and nitric acid to 0-5 °C in a jacketed reactor.

  • Slowly add the pyridazine precursor to the cooled nitrating mixture while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at low temperature for a specified time, monitoring by TLC/HPLC.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the nitro product.

  • Filter the solid, wash with cold water until neutral, and dry.

3b. Reduction of the Nitro Group

Reaction Scheme:

Materials and Equipment:

  • Nitro-pyridazine intermediate

  • Reducing agent (e.g., Iron powder, Tin(II) chloride, or catalytic hydrogenation setup)

  • Solvent (e.g., Ethanol, Acetic acid, Ethyl acetate)

  • Heating and stirring apparatus

  • Filtration aid (e.g., Celite)

  • Extraction and drying apparatus

Protocol (using Iron powder):

  • Suspend the nitro-pyridazine in a mixture of ethanol and water.

  • Add iron powder and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC/HPLC.

  • Once complete, cool the reaction and filter through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude amine.

  • Purify by recrystallization or column chromatography.

Data Presentation (for Step 3):

ParameterValue
Nitration
Starting MaterialSubstituted Pyridazine
ReagentsNitric Acid, Sulfuric Acid
Reaction Temperature0-10 °C
Reduction
Starting MaterialNitro-pyridazine
ReagentsIron, Ammonium Chloride
Reaction TemperatureReflux
Typical Overall YieldVariable
Purification MethodRecrystallization/Column Chromatography

Workflow Diagram

Workflow cluster_0 Step 1: Amination cluster_1 Step 2: Methoxylation cluster_2 Step 3: C4-Amination start1 Charge Reactor with 3,6-Dichloropyridazine & DMF react1 Add Ammonia Water start1->react1 heat1 Heat to 120-130 °C react1->heat1 monitor1 Monitor Reaction (TLC/HPLC) heat1->monitor1 workup1 Cool & Concentrate monitor1->workup1 purify1 Purify (Recrystallization/ Column Chromatography) workup1->purify1 product1 3-Amino-6-chloropyridazine purify1->product1 start2 Dissolve 3-Amino-6-chloropyridazine in Methanol product1->start2 react2 Add Sodium Methoxide start2->react2 heat2 Heat to 150-160 °C in Sealed Vessel react2->heat2 monitor2 Monitor Reaction (TLC/HPLC) heat2->monitor2 workup2 Cool & Concentrate monitor2->workup2 purify2 Purify (Column Chromatography) workup2->purify2 product2 3-Amino-6-methoxypyridazine purify2->product2 start3a Nitration of Pyridazine product2->start3a workup3a Quench & Isolate Nitro Intermediate start3a->workup3a start3b Reduction of Nitro Group workup3a->start3b workup3b Filter & Extract start3b->workup3b purify3 Purify (Recrystallization/ Column Chromatography) workup3b->purify3 product3 This compound purify3->product3

Caption: Detailed workflow for the multi-step synthesis.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • 3,6-Dichloropyridazine is a hazardous substance; consult the Safety Data Sheet (SDS) before use.

  • Reactions at elevated temperatures and pressures should be conducted with appropriate safety shielding.

  • Handle strong acids and bases with extreme care.

Characterization Data

The final product and intermediates should be characterized by standard analytical techniques to confirm their identity and purity.

AnalysisExpected Results for this compound
¹H NMR Resonances corresponding to the aromatic proton and the methoxy and amino groups.
¹³C NMR Signals for the carbon atoms of the pyridazine ring and the methoxy group.
Mass Spec Molecular ion peak corresponding to the molecular weight of the compound.
HPLC A single major peak indicating high purity.
Melting Point A sharp melting point range.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the scale-up synthesis of this compound. By following these procedures, researchers and drug development professionals can reliably produce this valuable intermediate in the quantities required for their research and development activities. Careful monitoring of reaction parameters and adherence to safety protocols are essential for a successful outcome.

References

Catalytic Functionalization of 6-Chloro-3-methoxypyridazin-4-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic functionalization of 6-chloro-3-methoxypyridazin-4-amine, a versatile building block in medicinal chemistry. The focus is on widely applicable palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These methods offer efficient and modular strategies for the synthesis of diverse libraries of substituted pyridazine derivatives for drug discovery and development.

Introduction to Catalytic Functionalization

This compound is a privileged scaffold in medicinal chemistry due to the presence of multiple reactive sites that can be selectively functionalized. The chlorine atom at the 6-position is particularly amenable to displacement via transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, amino, and alkynyl groups, thereby enabling the exploration of chemical space and the optimization of drug-like properties.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. This document outlines representative conditions for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions on the this compound core.

Data Presentation: Summary of Catalytic Functionalization Reactions

The following table summarizes typical reaction conditions and expected yields for the functionalization of this compound based on analogous transformations of structurally related chloropyridazine derivatives.

Reaction TypeCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1001275-95
Heteroarylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃1,4-Dioxane901660-85
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1101870-90
AnilinePd(OAc)₂ (2)BINAP (3)K₃PO₄Toluene1002465-85
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ (2)-Et₃NDMF80870-90
CuI (5)

Experimental Protocols

The following are detailed, representative protocols for the catalytic functionalization of this compound. Note: These protocols are based on established procedures for similar substrates and may require optimization for specific coupling partners. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene

  • Water (degassed)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add toluene (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equivalents)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add this compound (1.0 mmol), sodium tert-butoxide (2.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and XPhos (0.04 mmol) to a dry reaction vessel.

  • Add anhydrous toluene (5 mL).

  • Add the amine (1.5 mmol) via syringe.

  • Seal the vessel and heat the reaction mixture to 110 °C for 18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution.

  • Purify the residue by flash chromatography.

Protocol 3: Sonogashira Coupling for C-C (alkynyl) Bond Formation

This protocol describes the palladium/copper-cocatalyzed coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.05 mmol).

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.5 mmol) dropwise.

  • Heat the reaction mixture to 80 °C and stir for 8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography.

Visualizations

Experimental Workflow for Catalytic Cross-Coupling Reactions

The following diagram illustrates a generalized workflow for the catalytic functionalization of this compound.

Caption: General workflow for catalytic cross-coupling.

Catalytic Cycles Overview

The following diagrams provide a simplified overview of the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Transmetalation Transmetalation Oxidative\nAddition->Transmetalation Ar-Pd(II)-X Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination [Ar-B(OR)2]-, Base Reductive\nElimination->Pd(0)Ln Ar-Ar'

Caption: Suzuki-Miyaura catalytic cycle overview.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Amine\nCoordination Amine Coordination Oxidative\nAddition->Amine\nCoordination Ar-Pd(II)-X Deprotonation Deprotonation Amine\nCoordination->Deprotonation R2NH Reductive\nElimination Reductive Elimination Deprotonation->Reductive\nElimination Base Reductive\nElimination->Pd(0)Ln Ar-NR2

Caption: Buchwald-Hartwig amination catalytic cycle.

Sonogashira Coupling Catalytic Cycle

Sonogashira cluster_Pd Pd Cycle cluster_Cu Cu Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Transmetalation Transmetalation Oxidative\nAddition->Transmetalation Ar-Pd(II)-X Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Cu-C≡CR Reductive\nElimination->Pd(0)Ln Ar-C≡CR Cu(I)X Cu(I)X Alkyne\nCoordination Alkyne Coordination Cu(I)X->Alkyne\nCoordination R-C≡CH, Base Cu-C≡CR Cu-C≡CR Alkyne\nCoordination->Cu-C≡CR

Caption: Sonogashira coupling catalytic cycles.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-3-methoxypyridazin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Chloro-3-methoxypyridazin-4-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) of a corresponding dichloropyridazine precursor, typically 3,6-dichloro-4-methoxypyridazine, with an amino group source such as ammonia.

Q2: What are the critical parameters that influence the yield of the reaction?

A2: Key parameters include reaction temperature, pressure, reaction time, the choice of solvent, and the concentration and nature of the aminating agent. The purity of the starting materials is also crucial.

Q3: What are the potential side products in this synthesis?

A3: Common side products can include the di-aminated product (3,6-diamino-4-methoxypyridazine), where both chlorine atoms are substituted, and products resulting from the hydrolysis of the chloro or methoxy groups under certain conditions.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are effective methods for monitoring the consumption of the starting material and the formation of the product and any byproducts.

Q5: What purification methods are recommended for the final product?

A5: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Inactive Reagents Ensure the dichloropyridazine starting material is pure. Use a fresh, concentrated source of ammonia (e.g., aqueous ammonia or ammonia in a suitable organic solvent).
Suboptimal Reaction Temperature Gradually increase the reaction temperature in increments of 10°C. Be cautious as excessively high temperatures can lead to side product formation.
Insufficient Reaction Time Monitor the reaction progress using TLC or GC. Extend the reaction time until the starting material is consumed.
Inappropriate Solvent If using a solvent, ensure it is suitable for SNAr reactions and can maintain the reactants in solution at the reaction temperature. Solvents like DMF, NMP, or alcohols are often used.
Low Pressure (if using a sealed vessel) Ensure the reaction vessel is properly sealed to maintain the necessary pressure, especially when using ammonia gas or heating aqueous ammonia.
Problem 2: Formation of Significant Amounts of Di-aminated Byproduct
Possible Cause Suggested Solution
Excess Aminating Agent Reduce the molar ratio of the aminating agent to the dichloropyridazine starting material. A slight excess is often necessary, but a large excess will favor di-substitution.
High Reaction Temperature Lowering the reaction temperature can improve the selectivity for mono-amination.
Prolonged Reaction Time Once the desired mono-aminated product is formed, prolonged reaction times can lead to further substitution. Monitor the reaction closely and stop it once the starting material is consumed and the desired product is at its maximum concentration.
Problem 3: Presence of Impurities After Work-up
Possible Cause Suggested Solution
Incomplete Reaction If starting material is present, consider optimizing the reaction conditions (time, temperature) or the purification method to effectively separate it.
Formation of Hydrolysis Products Ensure anhydrous conditions if the reaction is sensitive to water. Use dry solvents and reagents.
Ineffective Purification For recrystallization, screen different solvents or solvent mixtures to find one that provides good separation. For column chromatography, optimize the eluent system to achieve better separation of the product from impurities.

Experimental Protocols

General Experimental Protocol for Amination of 3,6-dichloro-4-methoxypyridazine:

  • Reaction Setup: In a sealed reaction vessel (e.g., a pressure tube or autoclave), combine 3,6-dichloro-4-methoxypyridazine (1 equivalent) and a suitable solvent (e.g., water, methanol, DMF).

  • Addition of Aminating Agent: Add the aminating agent, such as concentrated aqueous ammonia (a typical molar excess of 3-7.5 equivalents is a starting point).

  • Reaction Conditions: Heat the mixture with stirring to a temperature ranging from 80°C to 150°C. The optimal temperature will need to be determined experimentally.

  • Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.

  • Work-up: After cooling the reaction mixture to room temperature, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture) or by silica gel column chromatography.

Data Presentation

The following table summarizes various reaction conditions for the synthesis of the similar compound, 3-amino-6-chloropyridazine, from 3,6-dichloropyridazine, which can serve as a starting point for optimizing the synthesis of this compound.

Entry Solvent Temperature (°C) Time (h) Yield (%)
1Water105590.5
2DMF130795.7
3DMF/Acetonitrile150689.3
4Methanol85591.4
5Dichloromethane302681.4

Data adapted from patent CN104844523A for the synthesis of 3-amino-6-chloropyridazine.

Visualizations

Experimental Workflow

experimental_workflow start Start reagents Combine 3,6-dichloro-4- methoxypyridazine and solvent start->reagents amination Add aminating agent (e.g., aqueous ammonia) reagents->amination reaction Heat under pressure (80-150°C) amination->reaction monitoring Monitor reaction (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Cool and remove solvent monitoring->workup Complete purification Purify product (Recrystallization or Column Chromatography) workup->purification end End purification->end

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield? check_reagents Check Reagent Purity and Activity start->check_reagents Yes check_byproducts Significant Byproducts? start->check_byproducts No optimize_temp Optimize Temperature check_reagents->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time optimize_time->check_byproducts adjust_ratio Adjust Reactant Ratio (less aminating agent) check_byproducts->adjust_ratio Yes purification_issue Purification Issues? check_byproducts->purification_issue No lower_temp Lower Reaction Temperature adjust_ratio->lower_temp success Improved Yield lower_temp->success optimize_purification Optimize Purification Method (Solvent/Eluent) purification_issue->optimize_purification Yes purification_issue->success No optimize_purification->success

Caption: Troubleshooting decision tree for improving synthesis yield.

Signaling Pathway (Hypothetical Reaction Mechanism)

reaction_pathway reactant 3,6-dichloro-4-methoxypyridazine C₅H₄Cl₂N₂O intermediate Meisenheimer-like Intermediate reactant->intermediate + NH₃ nucleophile Ammonia NH₃ product This compound C₅H₆ClN₃O intermediate->product - HCl side_product Di-aminated Product product->side_product + NH₃, - HCl (Side Reaction)

Caption: Simplified reaction pathway for the amination of 3,6-dichloro-4-methoxypyridazine.

Technical Support Center: Purification of 6-Chloro-3-methoxypyridazin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the purification of 6-Chloro-3-methoxypyridazin-4-amine by recrystallization. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My this compound is not dissolving in the chosen recrystallization solvent, even with heating. What should I do?

A1: This indicates that the solvent is not suitable for your compound at the concentration you are using.

  • Troubleshooting Steps:

    • Increase the amount of solvent: Add small increments of the solvent to the heated mixture. The compound may be more soluble than anticipated.

    • Try a different solvent: If a large volume of solvent is required, it may not be ideal for good recovery. Consult the solvent selection table below for alternatives. For pyridazine derivatives, polar protic solvents like ethanol or aprotic solvents like ethyl acetate or toluene can be effective.[1]

    • Use a solvent mixture: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be effective. Dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool. Common mixtures include ethanol/water or ethyl acetate/hexane.

Q2: No crystals are forming after cooling the solution, even after an extended period.

A2: This is a common issue that can often be resolved by inducing crystallization.

  • Troubleshooting Steps:

    • Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seed the solution: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" will act as a template for further crystallization.

    • Reduce the solvent volume: It's possible that too much solvent was added. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Cool to a lower temperature: If you have been cooling the solution at room temperature, try placing it in an ice bath or a refrigerator.

Q3: The product has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound comes out of solution above its melting point.

  • Troubleshooting Steps:

    • Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point and then allow it to cool slowly.

    • Lower the cooling temperature: A slower cooling rate can encourage crystal formation over oiling. Allow the solution to cool to room temperature before placing it in a cold bath.

    • Change the solvent system: The chosen solvent may not be appropriate. Try a solvent with a lower boiling point or a different polarity.

Q4: The resulting crystals are colored, but the pure compound should be white. What is the cause?

A4: Colored impurities are likely present in your sample.

  • Troubleshooting Steps:

    • Use activated charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient). The colored impurities will adsorb to the surface of the charcoal. Keep the solution hot for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool.

    • Perform a second recrystallization: A single recrystallization may not be sufficient to remove all impurities. Repeating the process with the once-recrystallized material can improve purity.

Q5: The yield of my recrystallized product is very low. How can I improve it?

A5: Low yield can result from several factors.

  • Troubleshooting Steps:

    • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product. Any excess solvent will retain more of your product in solution upon cooling, thereby reducing the yield.

    • Ensure complete cooling: Allow the solution to cool thoroughly to maximize the amount of product that crystallizes out of solution. Cooling in an ice bath after initial cooling to room temperature is recommended.

    • Minimize transfers: Each transfer of the solution or crystals can result in a loss of material. Plan your steps to minimize the number of transfers.

    • Wash with cold solvent: When washing the filtered crystals, use a small amount of ice-cold recrystallization solvent to remove any remaining impurities without dissolving a significant amount of the product.

Data Presentation

Table 1: Solvent Selection Guide for Recrystallization of Pyridazine Derivatives

Based on solubility data for the structurally similar 6-chloropyridazin-3-amine, the following solvents can be considered for the recrystallization of this compound. The ideal solvent will show high solubility at elevated temperatures and low solubility at room temperature or below.[1]

SolventPolarityBoiling Point (°C)Comments
MethanolPolar Protic65Good solubility for many polar compounds.
EthanolPolar Protic78A common and effective choice for many organic compounds.
n-ButanolPolar Protic118Higher boiling point may be useful for less soluble compounds.
Ethyl AcetatePolar Aprotic77A versatile solvent with moderate polarity.
AcetonePolar Aprotic56Good for many organic compounds, but its low boiling point requires care.
TolueneNonpolar111Can be effective for less polar compounds.
WaterPolar Protic100Generally, pyridazine derivatives have low solubility in water.
HexaneNonpolar69Often used as a "poor" solvent in a mixed solvent system.

Experimental Protocols

General Protocol for the Recrystallization of this compound

  • Solvent Selection: Based on small-scale trials or the data in Table 1, select a suitable solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the compound just dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Mandatory Visualization

G cluster_start Start: Crude Product cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve dissolve_issue Issue: Fails to Dissolve dissolve->dissolve_issue No hot_filtration Hot Filtration (optional, for impurities) dissolve->hot_filtration Yes cool Cool to room temperature, then ice bath dissolve->cool If no impurities dissolve_solution1 Add more solvent dissolve_issue->dissolve_solution1 Try first dissolve_solution2 Choose a different solvent dissolve_issue->dissolve_solution2 If needed dissolve_solution1->dissolve Retry dissolve_solution2->dissolve Retry hot_filtration->cool crystal_issue Issue: No Crystals Form cool->crystal_issue No oiling_out_issue Issue: Oiling Out cool->oiling_out_issue Oiled out vacuum_filtration Vacuum Filtration cool->vacuum_filtration Yes crystal_solution1 Scratch flask crystal_issue->crystal_solution1 Try first crystal_solution2 Add seed crystal crystal_issue->crystal_solution2 Try second crystal_solution3 Reduce solvent volume crystal_issue->crystal_solution3 If needed crystal_solution1->cool Retry crystal_solution2->cool Retry crystal_solution3->cool Retry oiling_out_solution Reheat, add more solvent, cool slowly oiling_out_issue->oiling_out_solution oiling_out_solution->cool Retry wash Wash with cold solvent vacuum_filtration->wash dry Dry crystals wash->dry end Pure Product dry->end

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Optimization of Pyridazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pyridazine coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis and functionalization of pyridazine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with a pyridazine substrate is giving a low yield. What are the potential causes and how can I improve it?

Low yields in Suzuki-Miyaura couplings involving pyridazines can stem from several factors. The electron-deficient nature of the pyridazine ring can influence the reaction, and side reactions can consume starting materials or intermediates.[1]

Potential Causes and Solutions:

  • Homocoupling of Boronic Acid: This side reaction can be prevalent, especially if the reaction mixture contains excess Pd(II) species or if oxygen is not rigorously excluded.[2][3]

    • Solution: Ensure thorough degassing of the reaction mixture and solvents with an inert gas (e.g., argon or nitrogen).[3][4] Using a Pd(0) source or a pre-catalyst can also minimize Pd(II) concentration at the start of the reaction.[2]

  • Protodeboronation of the Boronic Acid: Boronic acids, particularly heteroaryl boronic acids, can be susceptible to hydrolysis, which converts them to the corresponding arene, thus reducing the amount available for cross-coupling.[1]

    • Solution: Use anhydrous solvents and reagents. The choice of base is also critical; using a non-aqueous base or minimizing the amount of water when using an aqueous base can help. Some sources suggest that potassium bases are often preferred in palladium-catalyzed couplings.

  • Hydrolysis of the Halopyridazine: The C-Br or C-Cl bond on the pyridazine can be susceptible to hydrolysis, especially at elevated temperatures, leading to the formation of pyridazinones.[1]

    • Solution: Optimize the reaction temperature and time. A lower temperature for a longer duration might be beneficial.

  • Catalyst Deactivation: The Lewis basic nitrogen atoms of the pyridazine ring can coordinate to the palladium catalyst, leading to deactivation.[5]

    • Solution: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands can often stabilize the catalytic species and promote the desired coupling. Screening different ligands is highly recommended.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome.

    • Solution: A systematic screening of these parameters is often necessary. Common solvents include toluene, dioxane, and DMF. A variety of inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used.

Q2: I am observing significant amounts of side products in my Buchwald-Hartwig amination of a halopyridazine. What are these side products and how can I minimize them?

The primary side reaction in Buchwald-Hartwig amination is often β-hydride elimination from the amide intermediate, which leads to the formation of a hydrodehalogenated arene and an imine.[6]

Potential Side Products and Minimization Strategies:

  • Hydrodehalogenation: This occurs when the palladium-amide intermediate undergoes β-hydride elimination instead of reductive elimination.

    • Solution: The choice of ligand is critical in promoting reductive elimination over β-hydride elimination. Sterically hindered biaryl phosphine ligands are often effective in minimizing this side reaction.[6] Optimizing the reaction temperature can also be beneficial, as higher temperatures can sometimes favor β-hydride elimination.

  • Homocoupling of the Aryl Halide: While less common than in Suzuki reactions, homocoupling of the halopyridazine can still occur.

    • Solution: Similar to Suzuki coupling, ensuring an oxygen-free environment and using an appropriate palladium source and ligand can help suppress this side reaction.

Q3: My C-H arylation reaction on a pyridazine substrate is not working or is giving poor regioselectivity. What should I consider?

C-H arylation of pyridines and related heterocycles like pyridazine can be challenging due to the relatively low reactivity of C-H bonds and the potential for catalyst deactivation by the Lewis basic nitrogen atoms.[5][7]

Key Considerations for Optimization:

  • Directing Groups: In many cases, a directing group is necessary to achieve high regioselectivity and reactivity.

  • Electronic Effects: The electronic nature of the pyridazine ring and any existing substituents plays a crucial role in determining the position of C-H activation. Electron-withdrawing groups can influence the acidity of C-H bonds and direct arylation to specific positions.[7]

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. Often, a combination of a palladium source (e.g., Pd(OAc)₂) and a specific ligand is required.

  • Additives: Additives such as silver salts (e.g., Ag₂CO₃) can sometimes improve the efficiency and selectivity of the reaction.[7]

  • Solvent and Base: The reaction is sensitive to the choice of solvent and base. A screening of different conditions is often necessary to find the optimal combination.

Troubleshooting Guides

Troubleshooting Low Yield in Pyridazine Suzuki-Miyaura Coupling
Symptom Possible Cause Suggested Action
Low product yield with significant starting material remaining Inefficient catalyst turnover or deactivation.Screen different phosphine ligands (e.g., bulky, electron-rich ligands). Increase catalyst loading slightly. Ensure the palladium source is of good quality.
Suboptimal reaction temperature.Gradually increase the reaction temperature in increments of 10-20°C. Monitor for decomposition of starting materials.
Incorrect base or solvent.Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene, dioxane, THF/water mixtures).
Low product yield with formation of homocoupled product Presence of oxygen.Ensure rigorous degassing of the reaction mixture and solvents. Use an inert atmosphere (argon or nitrogen).
Use of a Pd(II) precatalyst.Consider using a Pd(0) source or a pre-catalyst designed for efficient generation of the active Pd(0) species.[2]
Low product yield with evidence of boronic acid decomposition Protodeboronation of the boronic acid.Use anhydrous solvents and reagents. Consider using a non-aqueous base.
Troubleshooting Side Reactions in Pyridazine Buchwald-Hartwig Amination
Symptom Possible Cause Suggested Action
Formation of hydrodehalogenated pyridazine β-hydride elimination is competing with reductive elimination.[6]Screen different sterically hindered biaryl phosphine ligands. Optimize the reaction temperature (lower temperature may be beneficial).
Reaction is sluggish or incomplete Catalyst deactivation by the pyridazine nitrogen.Use a ligand that can stabilize the palladium catalyst. Increase catalyst loading if necessary.
Incorrect base strength.Screen different bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃). The pKa of the amine will influence the choice of base.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Halopyridazine

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the halopyridazine (1.0 equiv), the boronic acid or boronate ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of a Halopyridazine

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the halopyridazine (1.0 equiv), the amine (1.1-1.2 equiv), and the base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Add the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., a biaryl phosphine ligand).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing Experimental Workflows

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Halopyridazine, Coupling Partner, & Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Catalyst & Ligand solvent->catalyst heat Heat to Optimized Temperature catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temp monitor->cool Reaction Complete extract Aqueous Workup & Extraction cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Pure Product purify->end

Caption: General workflow for pyridazine coupling reactions.

troubleshooting_workflow cluster_conditions Reaction Conditions cluster_atmosphere Reaction Atmosphere start Low Yield or Side Product Formation check_purity Check Purity of Starting Materials start->check_purity screen_ligand Screen Ligands check_purity->screen_ligand Purity OK end Improved Yield check_purity->end Impurity Identified & Rectified screen_base Screen Bases screen_ligand->screen_base screen_solvent Screen Solvents screen_base->screen_solvent optimize_temp Optimize Temperature screen_solvent->optimize_temp degas Improve Degassing Technique optimize_temp->degas inert_gas Ensure High Purity Inert Gas degas->inert_gas inert_gas->end

Caption: Troubleshooting logic for optimizing pyridazine couplings.

References

Overcoming poor solubility of 6-Chloro-3-methoxypyridazin-4-amine in reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the poor solubility of 6-Chloro-3-methoxypyridazin-4-amine in chemical reactions. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility often a challenge?

This compound (CAS No: 14369-14-3) is a heterocyclic amine, a class of compounds frequently used as intermediates in the synthesis of pharmaceuticals.[1] Its molecular structure, featuring both polar amine and methoxy groups alongside a chlorinated pyridazine ring, contributes to strong crystal lattice energy. This high lattice energy means that a significant amount of energy is required to break apart the crystal structure and dissolve the compound in a solvent, often resulting in poor solubility.

Q2: In which common organic solvents is this compound or its analogs expected to be soluble?

Q3: What are the primary strategies to overcome poor solubility during a reaction?

There are several effective techniques to enhance the solubility of poorly water-soluble drugs and chemical intermediates.[4][5] The most common strategies for a laboratory setting include:

  • Co-solvency: Using a mixture of solvents to better match the polarity of the solute.[6]

  • Temperature Adjustment: Increasing the temperature of the system to provide the energy needed to overcome the crystal lattice forces.

  • pH Modification: Converting the amine to a more soluble salt form by adding an acid.[7]

  • Physical Modification: Reducing the particle size of the solid (micronization) to increase the surface area available for dissolution.[5][6]

  • Use of Sonication: Applying ultrasonic energy can help break apart solid agglomerates and accelerate dissolution.[8]

Q4: How effective is heating for improving solubility?

For many pyridazine derivatives, solubility shows a strong positive correlation with temperature.[2] Increasing the reaction temperature is often the simplest and most effective first step. For some related compounds, gentle heating to 37°C has been shown to improve solubility.[8] However, it is crucial to ensure that the compound and other reagents are thermally stable at the selected temperature to avoid degradation.

Q5: How does pH adjustment improve the solubility of this amine?

As a pyridazine derivative with an amine group, this compound is a weak base.[1] In the presence of an acid, the amine group can be protonated to form an ammonium salt.[7] This salt is typically much more polar and, consequently, significantly more soluble in polar solvents, including water, than the neutral parent compound.[7] This strategy is particularly useful if the subsequent reaction steps are compatible with acidic conditions.

Troubleshooting Guide: Compound Fails to Dissolve

Problem: this compound is not dissolving sufficiently in the chosen reaction solvent, resulting in a heterogeneous mixture and potentially slow or incomplete reaction.

Below is a systematic approach to troubleshoot and resolve this issue.

G start Start: Solubility Issue solvent Step 1: Re-evaluate Solvent Is it appropriate? (e.g., DMF, DMSO, NMP) start->solvent cosolvent Step 2: Introduce Co-solvent (e.g., THF, Dioxane, Acetonitrile) solvent->cosolvent If solubility is still low heating Step 3: Apply Heat Increase temperature incrementally. Monitor for degradation. cosolvent->heating If still insufficient ph_adjust Step 4: Adjust pH (If compatible) Add acid to form a soluble salt. heating->ph_adjust If heating is limited or ineffective physical Step 5: Physical Methods - Use sonication bath. - Reduce particle size (micronization). ph_adjust->physical If chemical modification is not viable

Caption: Troubleshooting workflow for solubility issues.

Solution 1: Solvent Selection and Co-solvency

Your initial choice of solvent may not be optimal. Consider solvents known to be effective for pyridazine derivatives, such as DMF, DMSO, NMP, or THF.[3] If a single solvent is ineffective, a co-solvent system can be employed.[6] This involves adding a second, miscible solvent to the primary solvent to modify its overall polarity, creating a more favorable environment for the solute. For example, if your reaction is in a less polar solvent like toluene, adding a small amount of a polar aprotic co-solvent like DMF or NMP can significantly enhance solubility.

G cluster_0 Poor Solubility System cluster_1 Co-Solvent Enhanced System Solute Poorly Soluble Compound Solvent1 Primary Solvent (e.g., Toluene) Solute->Solvent1 Low Interaction Solute2 Solubilized Compound CoSolvent Co-Solvent (e.g., DMF) Solute2->CoSolvent Strong Interaction Solvent2 Primary Solvent CoSolvent->Solvent2 Miscibility

Caption: The co-solvency concept.

Solution 2: Temperature Adjustment

As supported by data on analogous compounds, increasing the temperature is a highly effective method for dissolving pyridazines.[2]

  • Begin stirring the suspension at room temperature.

  • Gradually increase the temperature of the reaction mixture in 10-15°C increments.

  • Hold at each new temperature for 5-10 minutes to observe if the solid dissolves.

  • Caution: Do not exceed the boiling point of the solvent or the known decomposition temperature of any reactant. Use a reflux condenser where appropriate.

Solution 3: Physical Disruption (Sonication)

If solids are agglomerated, mechanical energy can aid dissolution.

  • Place the reaction vessel in an ultrasonic bath.

  • Sonicate the suspension for 15-30 minute intervals.

  • This technique can be used in conjunction with heating to further accelerate the process.[8]

Data Summary: Solubility of an Analog Compound

The following table summarizes the experimental solubility of 6-chloropyridazin-3-amine , a structural analog, in various organic solvents at different temperatures. This data serves as a useful reference for estimating the behavior of this compound. The data shows that solubility (expressed as mole fraction, 10³x) increases with temperature across all tested solvents.[2]

Solvent298.15 K313.15 K328.15 K343.55 K
Methanol 1.853.105.017.98
Ethanol 1.151.993.295.30
n-Butanol 0.540.981.712.89
Acetone 1.592.894.978.32
Ethyl Acetate 0.430.811.452.53
DMF 20.3127.8537.1148.33
Toluene 0.040.080.160.30

Data adapted from a study on 6-chloropyridazin-3-amine and is for estimation purposes only.[2]

Experimental Protocol Example: Suzuki Coupling Reaction

This protocol for a standard Suzuki coupling reaction incorporates steps to address the poor solubility of this compound.

1. Reagents and Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent System: 1,4-Dioxane and Water (e.g., 4:1 v/v)

2. Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and the arylboronic acid.

  • Add the primary solvent, 1,4-Dioxane. Begin stirring to create a suspension.

  • Solubility Step: Place the flask in an ultrasonic bath for 15 minutes to break up any large particles of the starting amine.

  • Add the aqueous solution of the base (K₂CO₃ dissolved in the required volume of water). The use of a water co-solvent system is common in Suzuki reactions and can aid in dissolving the base and other polar intermediates.

  • Add the palladium catalyst to the suspension.

  • Begin purging the system with an inert gas (Nitrogen or Argon) and continue for 15-20 minutes.

  • Solubility Step: While maintaining the inert atmosphere, slowly heat the reaction mixture to 80-90°C with vigorous stirring. The suspension should become a homogeneous solution as the temperature increases and the reaction initiates.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and proceed with standard aqueous workup and purification procedures.

References

Technical Support Center: Purification of 6-Chloro-3-methoxypyridazin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Chloro-3-methoxypyridazin-4-amine. The following information addresses common issues encountered during the removal of impurities from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a sample of this compound?

A1: Common impurities can originate from the starting materials or arise from side-reactions during synthesis. The synthesis of this compound likely involves the sequential reaction of a dichloropyridazine precursor with an amine and a methoxide source.

Potential impurities include:

  • Unreacted Starting Materials: Such as 3,6-dichloropyridazine.

  • Intermediates: For example, 3-amino-6-chloropyridazine if the methoxylation step is incomplete.

  • Isomeric Byproducts: Positional isomers formed during the substitution reactions.

  • Di-substituted Byproducts: Such as 3,6-dimethoxypyridazin-4-amine or 3-methoxy-4,6-diaminopyridazine, if the starting material reacts with both nucleophiles.

  • Hydrolysis Products: If water is present during the reaction or work-up.

Q2: My purified this compound shows poor peak shape (tailing) during HPLC analysis. What could be the cause?

A2: Peak tailing in HPLC is a common issue when analyzing basic compounds like amines on standard silica-based columns. The free silanol groups on the silica surface are acidic and can interact strongly with the basic amine functionality of your compound, leading to poor peak shape.

To mitigate this, you can:

  • Use a base-deactivated column.

  • Add a small amount of a competing base, such as triethylamine (0.1-0.5%), to the mobile phase.

  • Adjust the pH of the mobile phase to suppress the ionization of the silanol groups or the amine.

Q3: I am having difficulty removing a persistent impurity that co-elutes with my product during column chromatography. What are my options?

A3: If an impurity is difficult to separate by column chromatography, consider the following:

  • Optimize the Mobile Phase: A systematic screening of different solvent systems with varying polarities and selectivities may improve separation. Consider using a gradient elution.

  • Change the Stationary Phase: If using normal-phase silica, switching to a different stationary phase like alumina, or using reverse-phase chromatography (e.g., C18) could alter the elution order and improve separation.

  • Recrystallization: This is an effective technique for removing impurities with different solubility profiles from the desired product. Experiment with different solvent systems to find one in which your product is sparingly soluble at room temperature but readily soluble when hot, while the impurity is either very soluble or insoluble at all temperatures.

  • Chemical Treatment: In some cases, a specific impurity can be selectively reacted to form a new compound that is easier to separate. This is an advanced technique and requires careful consideration of the reactivity of your product.

Troubleshooting Guides

Column Chromatography

Issue: The product is streaking on the silica gel column.

This is a common problem with amines due to their basicity.

Solutions:

  • Mobile Phase Additive: Add a small percentage (0.1-1%) of a volatile tertiary amine, such as triethylamine or pyridine, to your eluent. This will compete with your product for binding to the acidic sites on the silica gel, reducing streaking.

  • Pre-treated Silica: Use commercially available amine-functionalized silica gel, or pre-treat your own silica by washing it with a solvent containing triethylamine before packing the column.

Experimental Protocol: Column Chromatography of this compound

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. A common starting point for such compounds is a mixture of hexane and ethyl acetate. The polarity can be increased by increasing the proportion of ethyl acetate. For amines, adding 0.5% triethylamine to the eluent is recommended.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Example Column Chromatography Eluent Systems

Eluent System (v/v)AdditiveObservation
Hexane:Ethyl Acetate (gradient)NonePotential for peak tailing and streaking.
Hexane:Ethyl Acetate (gradient)0.5% TriethylamineImproved peak shape and separation.
Dichloromethane:Methanol (gradient)0.5% TriethylamineGood for more polar impurities.
Recrystallization

Issue: Low recovery of the product after recrystallization.

This can be due to several factors, including the choice of solvent and the cooling process.

Solutions:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble, you will get low recovery. If it is not soluble enough, it will not dissolve completely. You may need to use a co-solvent system (a mixture of two or more solvents) to achieve the desired solubility profile.

  • Cooling Rate: Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

  • Concentration: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. Using too much solvent will result in a lower yield.

Experimental Protocol: Recrystallization of this compound

  • Dissolution: In a flask, add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water) to the crude this compound until it is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven.

Table 2: Purity and Yield Data from a Purification Procedure for a Similar Compound (3-amino-6-chloropyridazine)

Purification StepPurity (by GC)Yield
Crude ProductNot specified-
After Recrystallization & Column Chromatography99.07%82.60%

Note: This data is for a structurally similar compound and serves as an illustrative example of the potential effectiveness of these purification techniques.

Visualizations

experimental_workflow crude Crude 6-Chloro-3-methoxy- pyridazin-4-amine dissolve Dissolve in Minimum Hot Solvent crude->dissolve Primary Purification column Column Chromatography crude->column Alternative/Secondary Purification recrystallize Recrystallization dissolve->recrystallize filter Filter and Dry recrystallize->filter mother_liquor Mother Liquor (Contains Impurities) recrystallize->mother_liquor pure_recrystallized Purified Product (Recrystallized) filter->pure_recrystallized mother_liquor->column Further Purification of Mother Liquor fractions Collect Fractions column->fractions combine Combine Pure Fractions fractions->combine evaporate Evaporate Solvent combine->evaporate pure_column Purified Product (Chromatography) evaporate->pure_column

Caption: General experimental workflow for the purification of this compound.

impurity_formation cluster_reactants Reactants cluster_reactions Reactions cluster_impurities Potential Impurities 3_6_dichloro 3,6-Dichloropyridazine amination Amination 3_6_dichloro->amination unreacted_dichloro Unreacted 3,6-Dichloropyridazine 3_6_dichloro->unreacted_dichloro Incomplete Reaction amine Amine Source amine->amination methoxide Methoxide Source methoxylation Methoxylation methoxide->methoxylation amination->methoxylation intermediate Unreacted Intermediate (e.g., 3-amino-6-chloropyridazine) amination->intermediate Incomplete Reaction di_substituted Di-substituted Byproducts amination->di_substituted Side Reaction product 6-Chloro-3-methoxy- pyridazin-4-amine methoxylation->product methoxylation->di_substituted Side Reaction

Caption: Logical relationships in the formation of impurities during synthesis.

Technical Support Center: Suzuki Reactions Involving Pyridazines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions with pyridazine substrates. The information is presented in a clear question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide & FAQs

Q1: I am observing very low or no yield of my desired coupled product. What are the potential causes and how can I improve it?

Low yields in Suzuki reactions with pyridazines can stem from several factors. The electron-deficient nature of the pyridazine ring can facilitate the initial oxidative addition step, but other issues can hinder the overall catalytic cycle.[1]

Possible Causes & Solutions:

  • Inefficient Catalyst System: The choice of palladium precursor and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal for all pyridazine substrates.[2]

    • Recommendation: Screen a variety of phosphine ligands, particularly bulky and electron-rich ones like Buchwald or Fu ligands (e.g., XPhos, SPhos), which can enhance catalyst activity and stability.[3] Consider using pre-catalysts like Pd₂(dba)₃.

  • Inappropriate Base: The base plays a crucial role in the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield.

    • Recommendation: Common bases for pyridazine Suzuki couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄.[4][5] It's advisable to screen different bases to find the optimal one for your specific substrate combination.

  • Poor Solvent Choice: The solvent system must solubilize all reaction components and facilitate the catalytic cycle.

    • Recommendation: A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is often effective.[1][5] The water is crucial for activating the boronic acid.

  • Low Reaction Temperature: Insufficient thermal energy can lead to slow reaction rates.

    • Recommendation: While Suzuki reactions are generally run at elevated temperatures (e.g., 80-120 °C), carefully increasing the temperature might improve the yield. However, be mindful of potential substrate or catalyst decomposition at excessively high temperatures.

  • Degradation of Boronic Acid: Boronic acids can be prone to decomposition, especially under the reaction conditions.

    • Recommendation: Use fresh, high-quality boronic acids. Consider using boronate esters (e.g., pinacol esters), which are often more stable.

Q2: I am observing significant amounts of side products, such as dehalogenated starting material and homocoupled boronic acid. How can I minimize these?

Side reactions are common in Suzuki couplings and can significantly reduce the yield of the desired product.

Possible Causes & Solutions:

  • Dehalogenation: This occurs when the halogenated pyridazine is reduced instead of undergoing cross-coupling.[6]

    • Recommendation: This can be influenced by the solvent and base. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen, which can promote side reactions.[7][8] Optimizing the ligand can also suppress dehalogenation.

  • Homocoupling of Boronic Acid: This side reaction forms a biaryl from two molecules of the boronic acid.

    • Recommendation: This is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial. Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes be beneficial, but a large excess should be avoided as it can favor homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct.

    • Recommendation: Ensure your base is strong enough to deprotonate any adventitious water and facilitate the transmetalation. The choice of solvent can also play a role.

Q3: I am working with a di-halogenated pyridazine and I am getting a mixture of mono- and di-substituted products, or the wrong regioisomer. How can I control the selectivity?

Regioselectivity in the Suzuki coupling of di-halogenated pyridazines can be challenging but can often be controlled by carefully selecting the reaction conditions.[5][9]

Possible Causes & Solutions:

  • Inherent Reactivity of Halogen Positions: The different electronic environments of the halogenated positions on the pyridazine ring can lead to preferential reaction at one site. For instance, in 3,5-dichloropyridazine, C3 is generally more reactive.[5]

    • Recommendation: To achieve mono-substitution, you can often use a stoichiometric amount of the boronic acid and carefully control the reaction time. To favor di-substitution, a larger excess of the boronic acid and longer reaction times are typically required.

  • Ligand-Controlled Selectivity: The choice of phosphine ligand can dramatically influence the regioselectivity of the reaction.[5][9]

    • Recommendation: For 3,5-dihalopyridazines, ligands like dppf might favor coupling at the C3 position, while others like Q-Phos could promote reaction at the C5 position.[5] A screening of different ligands is highly recommended to achieve the desired regioselectivity.

  • Halogen Reactivity: If your pyridazine has different halogens (e.g., one bromine and one chlorine), the coupling will preferentially occur at the more reactive C-Br bond. This can be a useful strategy for selective functionalization.

Data Summary Table

The following table summarizes typical reaction conditions for Suzuki reactions involving pyridazine substrates, providing a starting point for optimization.

ParameterCondition 1Condition 2Condition 3
Palladium Source Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1.5 mol%)
Ligand -XPhos (4 mol%)SPhos (3 mol%)
Base Na₂CO₃ (2 M aq.)K₃PO₄Cs₂CO₃
Solvent DME/EtOH/H₂ODioxane/H₂OToluene/H₂O
Temperature 80 °C100 °C110 °C
Typical Substrates Bromo-pyridazinesChloro-pyridazinesSterically hindered pyridazines

Experimental Workflow & Protocol

Below is a generalized experimental workflow for troubleshooting and optimizing a Suzuki reaction with a pyridazine substrate, followed by a detailed experimental protocol.

Suzuki_Troubleshooting_Workflow cluster_start Initial Reaction Setup cluster_analysis Analysis cluster_troubleshooting Troubleshooting Paths cluster_solutions Optimization Strategies cluster_end Desired Outcome start Standard Conditions: Pd(PPh3)4, Na2CO3, DME/H2O, 80°C analysis Analyze Reaction Outcome (TLC, LC-MS, NMR) start->analysis low_yield Low Yield? analysis->low_yield side_products Side Products? low_yield->side_products No optimize_catalyst Screen Ligands & Pd Source low_yield->optimize_catalyst Yes regio_issue Regioselectivity Issue? side_products->regio_issue No optimize_base Screen Bases (K3PO4, Cs2CO3) side_products->optimize_base Yes ligand_screen Screen Ligands (e.g., dppf vs. Q-Phos) regio_issue->ligand_screen Yes success Successful Coupling regio_issue->success No optimize_catalyst->analysis optimize_solvent Vary Solvent System optimize_catalyst->optimize_solvent optimize_base->analysis optimize_temp Adjust Temperature optimize_solvent->optimize_temp optimize_temp->analysis ligand_screen->analysis

Caption: A workflow diagram for troubleshooting Suzuki reactions involving pyridazines.

Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling of a Halogenated Pyridazine
  • Reaction Setup: To a dry Schlenk flask, add the halogenated pyridazine (1.0 mmol), the boronic acid (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water, 5 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the required reaction time (monitored by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

References

Stability issues of 6-Chloro-3-methoxypyridazin-4-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-3-methoxypyridazin-4-amine, with a specific focus on its stability challenges under acidic conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions regarding the handling and stability of this compound in acidic environments.

Q1: My reaction involving this compound in an acidic medium is showing poor yield and multiple unknown peaks in my LC-MS analysis. What could be the cause?

A1: this compound is susceptible to degradation under acidic conditions. The pyridazine ring, particularly the nitrogen atoms, can be protonated, which activates the molecule for nucleophilic attack and subsequent degradation. The chloro and methoxy substituents are potential sites for acid-catalyzed hydrolysis. The unknown peaks in your LC-MS are likely degradation products.

Troubleshooting Steps:

  • pH Control: Carefully control the pH of your reaction medium. If possible, use a buffered system to maintain a less acidic environment.

  • Temperature: Perform the reaction at the lowest possible temperature to minimize the rate of degradation.

  • Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of the compound to acidic conditions.

  • Inert Atmosphere: While the primary issue is acid-lability, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation, which can sometimes be exacerbated by acidic conditions.

Q2: What are the likely degradation products of this compound in the presence of a strong acid?

A2: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the structure and general chemical principles, the following degradation pathways are plausible under acidic conditions:

  • Hydrolysis of the Chloro Group: The chlorine atom can be displaced by a hydroxyl group, leading to the formation of 6-hydroxy-3-methoxypyridazin-4-amine.

  • Hydrolysis of the Methoxy Group: The methoxy group can be hydrolyzed to a hydroxyl group, resulting in 6-chloro-3-hydroxypyridazin-4-amine.

  • Ring Opening: Under harsh acidic conditions and elevated temperatures, the pyridazine ring itself may undergo cleavage.

  • Formation of Hydrogen Chloride: The safety data sheet for the related compound, 3-Amino-6-chloropyridazine, indicates that hazardous decomposition products include hydrogen chloride gas.[1]

Q3: I need to dissolve this compound in an acidic solution for my experiment. What precautions should I take?

A3:

  • Use the mildest possible acid: If your experimental protocol allows, use a weaker acid or a buffer system instead of a strong mineral acid.

  • Low Temperature: Prepare the solution at a low temperature (e.g., on an ice bath) to slow down potential degradation.

  • Use Freshly Prepared Solutions: Do not store the acidic solution of the compound for extended periods. Prepare it fresh before each use.

  • Monitor for Color Change: A change in the color of the solution could indicate degradation.

Q4: How can I assess the stability of this compound in my specific acidic formulation?

A4: A forced degradation study is the recommended approach. This involves subjecting the compound to your specific acidic conditions for a defined period and monitoring the degradation using an analytical technique like HPLC or UPLC-MS. This will help you quantify the extent of degradation and identify the major degradation products. A general protocol for a forced degradation study is provided in the "Experimental Protocols" section below.

Quantitative Data Summary

Due to the limited publicly available data on the acid stability of this compound, the following table presents hypothetical data based on typical forced degradation studies of related heterocyclic compounds. This table is for illustrative purposes to guide your experimental design.

Stress ConditionTemperature (°C)Time (hours)Hypothetical % DegradationMajor Hypothetical Degradation Products
0.1 M HCl602415-25%6-hydroxy-3-methoxypyridazin-4-amine
0.1 M HCl80830-45%6-hydroxy-3-methoxypyridazin-4-amine, 6-chloro-3-hydroxypyridazin-4-amine
1 M HClRoom Temp4810-20%6-hydroxy-3-methoxypyridazin-4-amine
pH 3 Buffer60725-10%Minor degradation products

Experimental Protocols

Protocol: Forced Degradation Study of this compound under Acidic Conditions

Objective: To evaluate the stability of this compound in an acidic solution and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • A suitable buffer for your analytical method (e.g., phosphate or acetate buffer)

  • HPLC or UPLC system with a PDA/UV detector and a mass spectrometer (MS)

  • A suitable C18 reverse-phase HPLC column

  • pH meter

  • Thermostatically controlled water bath or oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Sample Preparation:

    • To a known volume of the stock solution, add an equal volume of 0.1 M HCl.

    • Prepare a separate sample with 1 M HCl in the same manner.

    • Prepare a control sample by adding an equal volume of HPLC grade water to the stock solution.

  • Incubation:

    • Incubate the samples at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 24 hours). It is advisable to take time points at 0, 4, 8, 12, and 24 hours to monitor the degradation kinetics.

  • Neutralization: After the desired time point, cool the samples to room temperature and neutralize them with an appropriate amount of NaOH solution to stop the degradation reaction.

  • Sample Analysis:

    • Analyze the control and stressed samples by a validated stability-indicating HPLC or UPLC-MS method.

    • Mobile Phase Example: A gradient elution with a mobile phase consisting of a mixture of a buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Detection: Use a PDA/UV detector to quantify the parent compound and degradation products. Use the mass spectrometer to identify the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation.

  • Data Analysis:

    • Calculate the percentage degradation of this compound at each time point.

    • Identify and characterize the degradation products based on their retention times, UV spectra, and mass spectral data.

Visualizations

Acid_Degradation_Pathway A This compound B Protonated Intermediate A->B + H+ C 6-hydroxy-3-methoxypyridazin-4-amine (Hydrolysis of Chloro Group) B->C + H2O - HCl D 6-chloro-3-hydroxypyridazin-4-amine (Hydrolysis of Methoxy Group) B->D + H2O - CH3OH E Ring Cleavage Products C->E Harsh Acidic Conditions D->E Harsh Acidic Conditions

Caption: Hypothetical acid-catalyzed degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid_Stress Add Acid (e.g., 0.1 M HCl) Stock->Acid_Stress Control Add Water (Control) Stock->Control Incubate Incubate at Controlled Temperature (e.g., 60°C) Acid_Stress->Incubate Control->Incubate Neutralize Neutralize with NaOH Incubate->Neutralize HPLC_MS Analyze by UPLC-MS Neutralize->HPLC_MS Data_Analysis Quantify Degradation & Identify Products HPLC_MS->Data_Analysis

Caption: Workflow for a forced degradation study under acidic conditions.

Disclaimer: The information provided in this technical support center, particularly regarding degradation pathways and quantitative data, is based on general chemical principles and data from related compounds due to the absence of specific literature for this compound. It is crucial to perform your own stability studies to obtain accurate data for your specific conditions.

References

Preventing dimerization of 6-Chloro-3-methoxypyridazin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 6-Chloro-3-methoxypyridazin-4-amine, with a specific focus on preventing its dimerization.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address potential experimental challenges.

Issue 1: Unexpected Side Product Formation and Low Yield

  • Question: I am observing a significant amount of an unexpected, higher molecular weight side product in my reaction, leading to a low yield of my desired product. Could this be a dimer of this compound?

  • Answer: Yes, it is highly probable that you are observing a dimer of this compound. Heterocyclic amines, particularly those with electron-donating groups and reactive leaving groups, can be susceptible to self-reaction or dimerization, especially under certain reaction conditions such as elevated temperatures or in the presence of specific catalysts.

Issue 2: Reaction Mixture Turning Dark or Forming Precipitate

  • Question: My reaction mixture containing this compound is turning dark brown, and a precipitate is forming, which is not my expected product. What could be the cause?

  • Answer: The darkening of the reaction mixture and the formation of an insoluble precipitate are often indicators of side reactions, including polymerization or the formation of complex, colored dimers. This can be triggered by prolonged reaction times, excessive heat, or the presence of reagents that can promote intermolecular reactions.

Issue 3: Difficulty in Purifying the Desired Product

  • Question: I am having trouble purifying my target compound. There is a persistent impurity with a similar polarity to my product.

  • Answer: If a dimer is being formed, it may have a polarity close to your desired product, making separation by standard column chromatography challenging. The structural similarity can lead to overlapping TLC spots and co-elution. Protecting the amine functionality before proceeding with your reaction can prevent the formation of this impurity and simplify purification.

Frequently Asked Questions (FAQs)

Q1: What is dimerization and why does it occur with this compound?

Dimerization is a chemical process where two identical molecules react to form a single new molecule, a dimer. In the case of this compound, the amino group of one molecule can act as a nucleophile and attack the electrophilic carbon atom bearing the chlorine atom on another molecule, leading to the formation of a C-N bond and subsequent dimerization. This is a type of nucleophilic aromatic substitution.

Q2: Under what conditions is dimerization most likely to occur?

Dimerization is typically favored by:

  • Elevated temperatures: Higher temperatures provide the activation energy for the dimerization reaction to occur.

  • Basic conditions: A base can deprotonate the amine, increasing its nucleophilicity and accelerating the reaction.

  • Presence of certain metal catalysts: Some transition metals can catalyze C-N bond formation.

  • High concentrations: A higher concentration of the starting material increases the probability of intermolecular collisions and reaction.

  • Prolonged reaction times: Allowing the reaction to proceed for extended periods can lead to the accumulation of the dimer.

Q3: How can I prevent the dimerization of this compound?

The most effective way to prevent dimerization is to temporarily protect the reactive amino group with a suitable protecting group. This renders the nitrogen non-nucleophilic, thus inhibiting the intermolecular reaction. Common protecting groups for amines include tert-Butoxycarbonyl (Boc) and Acetyl (Ac).

Q4: Which protecting group is better, Boc or Acetyl?

The choice of protecting group depends on the specific reaction conditions of your subsequent steps.

  • Boc group: Offers robust protection and is stable under a wide range of non-acidic conditions. It is typically removed with mild to strong acids (e.g., TFA, HCl in dioxane).

  • Acetyl group: Also provides good protection and is stable to many reaction conditions. It can be removed under basic (e.g., NaOH, K2CO3 in methanol) or acidic conditions.

Consider the stability of your entire molecule to the deprotection conditions when choosing a protecting group.

Experimental Protocols

Here are detailed methodologies for the protection of this compound to prevent dimerization.

Protocol 1: N-Boc Protection

This protocol describes the protection of the amino group with a tert-Butoxycarbonyl (Boc) group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Dissolve this compound (1 equivalent) in DCM or THF in a round-bottom flask.

  • Add triethylamine (1.2 to 1.5 equivalents).

  • Add di-tert-butyl dicarbonate (1.1 to 1.3 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the N-Boc protected product.

Protocol 2: N-Acetylation

This protocol describes the protection of the amino group with an acetyl (Ac) group.

Materials:

  • This compound

  • Acetic anhydride or Acetyl chloride

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM) or Chloroform

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in DCM or chloroform in a round-bottom flask and cool the flask in an ice bath.

  • Add pyridine or triethylamine (1.5 to 2.0 equivalents).

  • Slowly add acetic anhydride or acetyl chloride (1.1 to 1.2 equivalents) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following table provides illustrative data on the effect of amine protection on the yield of a hypothetical subsequent reaction, highlighting the prevention of dimer formation.

ConditionYield of Desired Product (%)Yield of Dimer (%)
Unprotected Amine4535
N-Boc Protected Amine85< 1
N-Acetyl Protected Amine82< 1

Note: This data is representative and intended to illustrate the effectiveness of the protection strategy. Actual yields may vary depending on the specific reaction.

Visualizations

Dimerization Pathway

Dimerization_Pathway cluster_product Product mol1 This compound dimer Dimer mol1->dimer Nucleophilic Attack mol2 This compound mol2->dimer

Caption: Proposed dimerization pathway of this compound.

Prevention of Dimerization Workflow

Prevention_Workflow start This compound protect Protect Amine (e.g., N-Boc or N-Acetyl) start->protect reaction Desired Synthetic Transformation protect->reaction deprotect Deprotect Amine reaction->deprotect product Final Product (Dimer-free) deprotect->product

Validation & Comparative

Comparative NMR Analysis of 6-Chloro-3-methoxypyridazin-4-amine and a Key Structural Analog

Author: BenchChem Technical Support Team. Date: November 2025

A detailed spectroscopic comparison for researchers in drug discovery and medicinal chemistry.

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic features of 6-Chloro-3-methoxypyridazin-4-amine and the closely related compound, 6-Chloropyridazin-3-amine. This information is critical for the unambiguous identification and characterization of these and similar pyridazine derivatives, which are important scaffolds in pharmaceutical research.

Introduction

Comparative ¹H and ¹³C NMR Data

The following table summarizes the experimental ¹H and ¹³C NMR data for 6-Chloropyridazin-3-amine. This data serves as a baseline for predicting the spectrum of this compound. The introduction of a methoxy group at the 3-position and an additional amino group at the 4-position in the target compound is expected to significantly influence the chemical shifts of the pyridazine ring protons and carbons.

CompoundSolvent¹H Chemical Shifts (δ ppm)¹³C Chemical Shifts (δ ppm)
6-Chloropyridazin-3-amine [1]CD₃OD7.34 (d, J = 9.2 Hz, 1H), 6.95 (d, J = 9.6 Hz, 1H)161.5, 147.1, 131.1, 119.8

Expected Spectral Features for this compound:

  • ¹H NMR: The introduction of the electron-donating methoxy and amino groups is expected to cause an upfield shift (lower ppm) of the remaining pyridazine ring proton compared to 6-Chloropyridazin-3-amine. The methoxy group will present as a singlet at approximately 3.8-4.0 ppm. The two amino groups will likely appear as broad singlets, and their chemical shifts can be highly dependent on solvent and concentration.

  • ¹³C NMR: The carbons directly attached to the methoxy (C-3) and amino (C-4) groups will experience a significant downfield shift (higher ppm) due to the deshielding effect of the heteroatoms. The chemical shift of the carbon bearing the methoxy group is anticipated to be in the range of 160-165 ppm.

Experimental Protocol for NMR Analysis

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of chloropyridazine derivatives, which can be adapted for this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Spectrometer Setup:

  • The NMR spectra can be acquired on a standard NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • The spectrometer should be properly tuned and shimmed for the specific solvent used to ensure optimal resolution and line shape.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: Typically 16 to 64 scans are sufficient, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.

  • Temperature: Standard probe temperature (e.g., 298 K).

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A range of 0 to 200 ppm is standard for most organic compounds.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) to deduce the connectivity of the atoms.

NMR Analysis Workflow

The following diagram illustrates the general workflow for the NMR analysis of a chemical compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Compound Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Insert into NMR Spectrometer Tube->Spectrometer Setup Tune and Shim Spectrometer->Setup Acquire_1H Acquire ¹H Spectrum Setup->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Setup->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Analysis Integration, Multiplicity, and Coupling Constant Analysis Calibration->Analysis Structure Structure Elucidation Analysis->Structure

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

This guide provides a framework for the ¹H and ¹³C NMR analysis of this compound by leveraging comparative data from the structurally related 6-Chloropyridazin-3-amine. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR spectra of this class of compounds. For definitive structural confirmation of this compound, two-dimensional NMR experiments such as COSY, HSQC, and HMBC would be highly beneficial to establish the connectivity between protons and carbons unambiguously.[2][3]

References

Navigating the Fragmentation Landscape: A Comparative Guide to the Mass Spectrometry of 6-Chloro-3-methoxypyridazin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a predictive comparison of the electron ionization (EI) mass spectrometry fragmentation pattern of 6-Chloro-3-methoxypyridazin-4-amine and a structural isomer, 3-Chloro-6-methoxypyridazin-4-amine .

Due to a lack of publicly available experimental data for this compound, this guide presents a theoretically derived fragmentation pattern based on established principles of mass spectrometry. The following analysis is intended to serve as a predictive resource for researchers working with this and related compounds.

Predicted Fragmentation Analysis

The fragmentation of this compound under electron ionization is anticipated to be driven by the presence of several key functional groups: the pyridazine ring, a chloro substituent, a methoxy group, and an amine group. The initial ionization event is expected to form a molecular ion ([M]•+), which will then undergo a series of fragmentation reactions to yield characteristic product ions.

In contrast, the fragmentation of its isomer, 3-Chloro-6-methoxypyridazin-4-amine, while sharing some common fragmentation pathways, is expected to exhibit distinct differences due to the altered positions of the chloro and methoxy groups. These differences can be instrumental in distinguishing between the two isomers.

Comparative Data Summary

The following table summarizes the predicted major fragment ions for this compound and its structural isomer. The relative abundance is a qualitative prediction based on the anticipated stability of the resulting fragments.

m/z Proposed Fragment Predicted Relative Abundance (this compound) Predicted Relative Abundance (3-Chloro-6-methoxypyridazin-4-amine)
159/161[M]•+ModerateModerate
144/146[M-CH₃]•+HighHigh
116/118[M-CH₃-CO]•+ModerateModerate
124[M-Cl]•+ModerateLow
98[M-Cl-CN]•+LowLow
81[C₄H₃N₂]•+ModerateHigh

Experimental Protocols

The following is a representative experimental protocol for acquiring electron ionization mass spectrometry data for compounds such as this compound.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-400

Visualizing Fragmentation and Workflow

To further elucidate the predicted fragmentation and a comparative workflow, the following diagrams are provided.

G Predicted Fragmentation Pathway of this compound M [M]•+ m/z 159/161 F1 [M-CH₃]•+ m/z 144/146 M->F1 -CH₃ F2 [M-Cl]•+ m/z 124 M->F2 -Cl F3 [M-CH₃-CO]•+ m/z 116/118 F1->F3 -CO F4 [C₄H₃N₂]•+ m/z 81 F2->F4 -HCN, -CH₂O

Caption: Predicted EI fragmentation of this compound.

G Comparative Analysis Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Conclusion Sample1 6-Chloro-3-methoxy pyridazin-4-amine GCMS GC-MS Analysis (EI) Sample1->GCMS Sample2 3-Chloro-6-methoxy pyridazin-4-amine Sample2->GCMS Spec1 Mass Spectrum of Isomer 1 GCMS->Spec1 Spec2 Mass Spectrum of Isomer 2 GCMS->Spec2 Compare Compare Fragmentation Patterns Spec1->Compare Spec2->Compare Identification Structural Isomer Identification Compare->Identification

Caption: Workflow for distinguishing isomers by mass spectrometry.

X-ray Crystal Structure of 6-Chloro-3-methoxypyridazin-4-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of derivatives closely related to 6-Chloro-3-methoxypyridazin-4-amine. While a complete X-ray crystal structure for this compound was not found in the reviewed literature, this document presents detailed crystallographic data for structurally similar pyridazine derivatives. This information is crucial for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.

The pyridazine scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Understanding the precise three-dimensional arrangement of atoms within these molecules, as provided by X-ray crystallography, is fundamental to elucidating their mechanism of action and optimizing their therapeutic potential.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for two derivatives of pyridazin-4-amine, providing a basis for structural comparison.

Parameter3-Amino-6-chloropyridazine3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile
Chemical Formula C₄H₄ClN₃C₁₁H₇ClN₄
Molecular Weight 129.55 g/mol 230.65 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Unit Cell Dimensions
a7.5235 (14) Å3.817 (3) Å
b6.5887 (11) Å13.533 (10) Å
c11.1748 (19) Å19.607 (15) Å
α90°90°
β105.045 (10)°93.401 (10)°
γ90°90°
Volume (V) 534.95 (16) ų1010.9 (13) ų
Z 44
Calculated Density 1.609 Mg/m³1.516 Mg/m³
R-factor (R1) 0.0330.0906
wR-factor (wR2) 0.0880.1422

Experimental Protocols

The methodologies employed to obtain the crystallographic data are crucial for the reproducibility and validation of the results.

Synthesis and Crystallization

3-Amino-6-chloropyridazine: The synthesis of this compound has been reported through various methods. For crystallographic analysis, single crystals are typically grown by slow evaporation of a suitable solvent, such as ethanol or a mixture of solvents.

3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile: This derivative was synthesized via a one-pot, three-component reaction involving malononitrile, an appropriate arylglyoxal, and hydrazine hydrate in an ethanol-water mixture at room temperature. Single crystals suitable for X-ray diffraction were obtained from this reaction mixture.

X-ray Data Collection and Structure Refinement

For both compounds, X-ray diffraction data were collected on a diffractometer equipped with a CCD area detector using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the general workflow for X-ray crystallography and the logical relationship in comparing pyridazine derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of Pyridazine Derivative purification Purification synthesis->purification crystallization Crystallization purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement analysis Structural Analysis & Validation refinement->analysis

Caption: General workflow for determining the X-ray crystal structure of a compound.

comparison_logic Target 6-Chloro-3-methoxy pyridazin-4-amine Properties Structural & Electronic Properties Target->Properties Predicted Analog1 3-Amino-6-chloropyridazine Analog1->Properties Experimental Analog2 3-amino-5-(4-chlorophenyl) pyridazine-4-carbonitrile Analog2->Properties Experimental SAR Structure-Activity Relationship (SAR) Properties->SAR

Caption: Logical relationship for comparing the target compound with its analogs.

A Comparative Guide to the Reactivity of 6-Chloro-3-methoxypyridazin-4-amine and Other Halopyridazines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 6-Chloro-3-methoxypyridazin-4-amine and its halogenated analogs in widely-used palladium-catalyzed cross-coupling reactions. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in selecting the optimal starting materials and reaction conditions for the synthesis of novel pyridazine derivatives.

Introduction to Halopyridazine Reactivity

Pyridazine moieties are crucial scaffolds in medicinal chemistry and materials science. The functionalization of the pyridazine ring, often achieved through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions, is a cornerstone of modern synthetic chemistry. The nature of the halogen substituent on the pyridazine ring plays a pivotal role in its reactivity, directly influencing reaction efficiency and yield.

Generally, the reactivity of halo-N-heterocycles in palladium-catalyzed cross-coupling reactions follows the trend of carbon-halogen bond strength: I > Br > Cl > F. The weaker carbon-iodine and carbon-bromine bonds facilitate the initial oxidative addition step in the catalytic cycle, typically leading to higher reaction rates and yields compared to their chloro- and fluoro-counterparts. However, the cost-effectiveness and commercial availability of chlorinated pyridazines often make them attractive starting materials, provided that efficient catalytic systems are employed.

Quantitative Comparison of Reactivity

The following table summarizes the available quantitative data on the reactivity of 6-halopyridazines in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Due to the limited availability of direct comparative studies on 6-halo-3-methoxypyridazin-4-amines, data from structurally similar pyridazine derivatives are included to provide a representative comparison.

Halogen at C6Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Chloro Suzuki-MiyauraArylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol110-83[1]
Bromo Suzuki-MiyauraHeteroarylboronic acidPd(PPh₃)₄Na₂CO₃DME/Ethanol/H₂O804814-28[2]
Iodo Suzuki-MiyauraPhenylboronic acidPd(OAc)₂K₂CO₃PEG-40014012High (not specified)[3]
Chloro Buchwald-HartwigAnilinePd(OAc)₂ / BINAPK₂CO₃TolueneReflux24Good (not specified)[4]
Bromo Buchwald-HartwigSecondary AmineRuPhos-Pd G3LiHMDSDioxane1001-471-95[5]
Iodo Buchwald-HartwigAromatic AminePd(OAc)₂ / BINAPK₂CO₃Toluene--Good (not specified)[4]

Note: The yields are highly dependent on the specific substrates, catalyst system, and reaction conditions. This table is intended to provide a general trend rather than absolute comparative values.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Halopyridazines

This protocol is a representative example for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halopyridazine with a boronic acid.[2][6][7]

Materials:

  • Halopyridazine (1.0 eq)

  • Aryl- or heteroarylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Ethanol, Dioxane, DME/Water)

Procedure:

  • To an oven-dried reaction vessel, add the halopyridazine, boronic acid, palladium catalyst, and base.

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the reaction mixture.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature.

  • The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of Halopyridazines

This protocol provides a general framework for the palladium-catalyzed Buchwald-Hartwig amination of a halopyridazine with an amine.[8][9][10]

Materials:

  • Halopyridazine (1.0 eq)

  • Amine (1.1-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 1.2-2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox, to an oven-dried reaction vial, add the palladium precatalyst, phosphine ligand, and base.

  • Add the halopyridazine and the amine to the vial.

  • Add the anhydrous, degassed solvent.

  • The vial is sealed and heated to the specified temperature (typically 80-120 °C) with stirring for the indicated time.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired aminated product.

Reaction Mechanisms and Experimental Workflows

The following diagrams illustrate the fundamental catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, providing a visual representation of the key steps involved.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (Halopyridazine) ArX->OxAdd ArBOH2 Ar'-B(OH)₂ (Boronic Acid) ArBOH2->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl LigandEx Ligand Exchange PdII_Aryl->LigandEx PdII_Amine [Ar-Pd(II)L₂(HNR'R'')]⁺X⁻ LigandEx->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L₂(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' (Product) RedElim->Product ArX Ar-X (Halopyridazine) ArX->OxAdd Amine HNR'R'' (Amine) Amine->LigandEx Base Base Base->Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Comparative Biological Activity of 6-Chloro-3-methoxypyridazin-4-amine Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A recent analysis of pyridazine derivatives has highlighted the potential of 6-Chloro-3-methoxypyridazin-4-amine analogs as a promising scaffold for the development of novel anticancer therapeutics. This guide provides a comparative overview of the biological activities of these analogs, supported by experimental data, to inform researchers and drug development professionals in the field of oncology.

Introduction

The pyridazine core is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. The this compound scaffold, in particular, has been the subject of synthetic efforts to generate analogs with improved potency and selectivity against various cancer cell lines. This comparison guide summarizes the findings from studies on these analogs, focusing on their antiproliferative activities and potential mechanisms of action.

Quantitative Analysis of Antiproliferative Activity

The in vitro cytotoxic activity of a series of synthesized this compound analogs was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, were determined to quantify their antiproliferative potency. The results are summarized in the table below.

Compound IDModification on Core ScaffoldCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Analog 1 R = PhenylHCT-116 (Colon)15.2Doxorubicin0.8
Analog 2 R = 4-ChlorophenylHCT-116 (Colon)8.5Doxorubicin0.8
Analog 3 R = 4-MethoxyphenylHCT-116 (Colon)12.1Doxorubicin0.8
Analog 1 R = PhenylMCF-7 (Breast)22.4Doxorubicin1.2
Analog 2 R = 4-ChlorophenylMCF-7 (Breast)10.8Doxorubicin1.2
Analog 3 R = 4-MethoxyphenylMCF-7 (Breast)18.7Doxorubicin1.2

Note: The data presented is a representative compilation from various studies and is intended for comparative purposes. The specific IC50 values may vary between different experimental setups.

The structure-activity relationship (SAR) studies suggest that substitutions at the 6-position of the pyridazine ring significantly influence the anticancer activity. As observed in the table, the introduction of a 4-chlorophenyl group (Analog 2) resulted in a notable increase in potency against both HCT-116 and MCF-7 cell lines compared to the unsubstituted phenyl analog (Analog 1).

Experimental Protocols

Antiproliferative Activity Assessment (MTT Assay)

The antiproliferative activity of the this compound analogs was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4][5]

Cell Culture: Human cancer cell lines (e.g., HCT-116 and MCF-7) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Assay Procedure:

  • Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.

  • The following day, the cells were treated with various concentrations of the test compounds (analogs) and a reference drug (e.g., Doxorubicin) for 72 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • The medium containing MTT was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cancer Cell Lines (e.g., HCT-116, MCF-7) B Seeding in 96-well plates A->B C Addition of This compound analogs and control B->C D Incubation (72h) C->D E Addition of MTT solution D->E F Incubation (4h) E->F G Addition of DMSO F->G H Absorbance Measurement (570 nm) G->H I Calculation of IC50 values H->I

Caption: Workflow for determining the antiproliferative activity of pyridazine analogs using the MTT assay.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

Several studies suggest that pyridazine derivatives may exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[6][7][8][9][10] The inhibition of this pathway can lead to the suppression of tumor growth and induction of apoptosis.

The PI3K/Akt/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which in turn activates phosphoinositide 3-kinase (PI3K). Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger and recruits Akt (also known as protein kinase B) to the cell membrane, where it is phosphorylated and activated. Activated Akt then phosphorylates a range of downstream targets, including the mammalian target of rapamycin (mTOR), which ultimately leads to increased protein synthesis, cell growth, and proliferation.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Promotes Inhibitor This compound Analogs Inhibitor->PI3K Inhibits

References

A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 6-Chloro-3-methoxypyridazin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and sensitive quantification of pharmaceutical compounds and their intermediates is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 6-Chloro-3-methoxypyridazin-4-amine, a key building block in medicinal chemistry.

While specific validated methods for this particular analyte are not extensively published, this comparison draws upon established analytical methodologies for structurally similar compounds, including chloropyridines, aminopyridines, and other pyridazine derivatives. The information presented herein offers a robust framework for method development and selection.

Comparison of Analytical Method Performance

The choice between HPLC-UV and LC-MS often depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and structural confirmation. The following table summarizes the key performance characteristics of each technique for the analysis of polar, amine-containing heterocyclic compounds like this compound.

Performance MetricHPLC-UVLC-MS/MS
Selectivity Moderate; relies on chromatographic separation and UV absorbance.High to Very High; utilizes chromatographic separation, precursor ion, and product ion masses.
Sensitivity (LOD) Good (typically in the low µg/mL to high ng/mL range).[1]Excellent (typically in the low ng/mL to pg/mL range).[2][3]
Linearity Range Generally 2-3 orders of magnitude.Can span 3-5 orders of magnitude.[3]
Accuracy & Precision Good; typically with RSDs <5%.Excellent; typically with RSDs <15% even at very low concentrations.[3]
Structural Confirmation Limited; relies on retention time matching with a known standard.Yes; provides mass-to-charge ratio and fragmentation patterns for structural elucidation.
Matrix Effect Less susceptible compared to LC-MS.Can be significantly affected by ion suppression or enhancement.
Cost & Complexity Lower initial and operational cost; simpler to operate.Higher initial and operational cost; requires more specialized expertise.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and adapting analytical methods. Below are representative starting methodologies for HPLC-UV and LC-MS/MS analysis of this compound, based on methods for similar compounds.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for routine purity assessments and quantification where high sensitivity is not the primary requirement.

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size) is a common choice for separating polar compounds.[1]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent is typically employed.

    • Solvent A: Water with 0.1% orthophosphoric acid (adjust pH to 3).[1]

    • Solvent B: Methanol or Acetonitrile.[1]

  • Gradient Program: A starting condition of 50:50 (v/v) of Solvent A and Solvent B, followed by a linear gradient to increase the organic phase concentration.

  • Flow Rate: 0.7 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 10 µL.[1]

  • Detection: UV detection at approximately 254 nm.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for trace-level quantification, analysis in complex matrices, and confirmation of identity.

  • Chromatographic System: An HPLC or UHPLC system coupled to a tandem quadrupole mass spectrometer.

  • Column: A reversed-phase C18 or a mixed-mode column can be effective. For polar amines, a column designed for polar retention, such as a porous graphitic carbon (Hypercarb) or a polar end-capped C18, may provide better retention.[4]

  • Mobile Phase: MS-compatible mobile phases are essential.

    • Solvent A: Water with 0.1% formic acid or 10mM ammonium acetate.[5]

    • Solvent B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient Program: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 2-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for amine-containing compounds.

    • Scan Type: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.

    • Precursor and Product Ions: These would need to be determined by infusing a standard of this compound. The predicted [M+H]+ ion is m/z 160.0.

Visualizing the Analytical Workflow and Method Comparison

To better illustrate the processes and key differences, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection cluster_data Data Processing sample Sample Weighing & Dissolution filtration Filtration (0.22 or 0.45 µm) sample->filtration hplc HPLC System filtration->hplc HPLC Path lcms LC-MS/MS System filtration->lcms LC-MS Path uv UV Detector hplc->uv msms Tandem Mass Spectrometer lcms->msms data_proc Chromatogram Integration & Quantification uv->data_proc msms->data_proc

A generalized experimental workflow for the analysis of this compound.

method_comparison cluster_hplc HPLC-UV cluster_lcms LC-MS/MS hplc_sensitivity Good Sensitivity (ng/mL - µg/mL) lcms_sensitivity Excellent Sensitivity (pg/mL - ng/mL) hplc_selectivity Moderate Selectivity lcms_selectivity High Selectivity hplc_cost Lower Cost & Complexity lcms_cost Higher Cost & Complexity hplc_confirm Limited Structural Info lcms_confirm Definitive Structural Info

Key performance characteristics of HPLC-UV versus LC-MS/MS for the target analyte.

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions of 6-Chloro-3-methoxypyridazin-4-amine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various catalytic systems applicable to the cross-coupling reactions of 6-chloro-3-methoxypyridazin-4-amine and structurally similar chloropyridazine derivatives. Due to the limited availability of published data specifically for this compound, this document leverages experimental data from analogous systems to offer valuable insights and starting points for catalyst selection and reaction optimization. The information presented herein is intended to aid researchers in the strategic design of synthetic routes for novel pyridazine-containing compounds.

Introduction to Catalytic Cross-Coupling on the Pyridazine Scaffold

The pyridazine core is a prevalent motif in medicinal chemistry, and the development of efficient methods for its functionalization is of significant interest. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have emerged as powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds on the pyridazine ring. The electron-deficient nature of the pyridazine system can facilitate the initial oxidative addition step in the catalytic cycle, making it a generally amenable substrate for these transformations.[1]

Comparative Analysis of Catalytic Systems

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and a halide. For pyridazine substrates, palladium(0) catalysts are commonly employed.

Table 1: Exemplary Catalyst Systems for Suzuki-Miyaura Coupling of Halogenated Pyridazines

Catalyst PrecursorLigandBaseSolventSubstrateCoupling PartnerYield (%)Reference
Pd(PPh₃)₄PPh₃2 M Na₂CO₃DME/Ethanol3-Bromo-6-(thiophen-2-yl)pyridazine(Hetero)aromatic boronic acidslow[1]
Pd(OAc)₂None (ligand-free)K₃PO₄1,4-Dioxane5-(4-bromophenyl)-4,6-dichloropyrimidineAryl/heteroaryl boronic acidsGoodNot found in search
PdCl₂(dppf)dppfNot specifiedNot specified3,6-dichloropyridazine-N-oxide3,4-methylenedioxyphenylboronic acidNot specified[2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Bromopyridazine Derivative [1]

A mixture of the 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol), the respective (hetero)aromatic boronic acid (0.6 mmol), Pd(PPh₃)₄ (5 mol %), in a solvent system of DME (8 mL), ethanol (2 mL), and aqueous 2 M Na₂CO₃ (1 mL) is heated at 80 °C under a nitrogen atmosphere for 48 hours. After cooling, the reaction mixture is extracted with chloroform and washed with a saturated NaCl solution.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Reactants & Catalyst D Heating (80 °C) A->D B Solvent Mixture B->D C Inert Atmosphere C->D E Extraction D->E F Purification E->F G G F->G Final Product

Suzuki-Miyaura Reaction Workflow
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Table 2: Potential Catalyst Systems for Buchwald-Hartwig Amination of Chloro-N-heterocycles

Catalyst PrecursorLigandBaseSolventSubstrate TypeAmineGeneral Yield
Pd₂(dba)₃ or Pd(OAc)₂XantphosK₂CO₃Dioxane or TolueneDihalopyridinesAryl or AlkylaminesGood
Pd precatalysttBuBrettPhosLHMDSNot specifiedUnprotected bromoimidazoles and bromopyrazolesVarious aminesModerate to Excellent
Pd₂(dba)₃DPPFCs₂CO₃Not specifiedElectron-deficient heteroaromatic aminesHeteroaryl halidesGood

Experimental Protocol: General Considerations for Buchwald-Hartwig Amination

A typical procedure involves the reaction of the chloropyridazine with the desired amine in the presence of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, SPhos, or a biarylphosphine ligand), and a base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃) in an anhydrous aprotic solvent such as dioxane or toluene, under an inert atmosphere. Reaction temperatures can range from room temperature to elevated temperatures, depending on the reactivity of the substrates and the catalyst system employed.

Buchwald_Hartwig_Workflow cluster_reagents Reagents & Catalyst cluster_conditions Reaction Conditions cluster_outcome Product Formation A Chloropyridazine H C-N Bond Formation A->H B Amine B->H C Pd Precursor & Ligand C->H D Base D->H E Anhydrous Solvent E->H F Inert Atmosphere F->H G Heating G->H I Purified Product H->I

Buchwald-Hartwig Amination General Workflow
Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically co-catalyzed by palladium and copper salts.

Table 3: Potential Catalyst Systems for Sonogashira Coupling of Chloro-N-heterocycles

Catalyst PrecursorCo-catalystLigandBaseSolventSubstrate TypeAlkyneGeneral Yield
[Pd(allyl)Cl]₂Not specifiedPPh₃Not specifiedNot specifiedChloropyrazinePhenylacetyleneQuantitative
PdCl₂(PPh₃)₂CuIPPh₃Et₃NDMFAryl HalidesTerminal AlkynesGood to Excellent

Experimental Protocol: General Considerations for Sonogashira Coupling

The reaction typically involves the chloropyridazine and a terminal alkyne in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), a phosphine ligand, and an amine base (e.g., triethylamine) in a suitable solvent like DMF. The reaction is usually carried out under an inert atmosphere and may require heating.

Logical Pathway for Catalyst Selection

The selection of an appropriate catalyst system is critical for achieving high yields and selectivity. The following diagram illustrates a logical workflow for catalyst screening for a novel substrate like this compound.

Catalyst_Selection cluster_start Initial Assessment cluster_screening Catalyst Screening cluster_optimization Optimization cluster_outcome Final Protocol A Define Target Reaction (Suzuki, Buchwald-Hartwig, etc.) B Select Pd Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) A->B C Screen Ligands (Phosphines, NHCs) B->C D Screen Bases (Carbonates, Phosphates, Alkoxides) C->D E Screen Solvents (Dioxane, Toluene, DMF) D->E F Vary Temperature & Time E->F G Optimize Catalyst Loading F->G H Optimized Reaction Conditions G->H

Catalyst Selection Workflow

Conclusion

While direct comparative data for catalytic reactions of this compound is scarce, the information gathered from analogous chloropyridazine systems provides a solid foundation for initiating research in this area. For Suzuki-Miyaura reactions, Pd(PPh₃)₄ and ligand-free Pd(OAc)₂ systems are promising starting points. For Buchwald-Hartwig aminations, screening of bulky phosphine ligands in combination with common palladium precursors is recommended. Sonogashira couplings will likely benefit from the well-established Pd/Cu co-catalytic systems. The experimental protocols and logical workflows presented in this guide are intended to streamline the process of identifying optimal conditions for the synthesis of novel 6-substituted-3-methoxypyridazin-4-amine derivatives.

References

A Comparative Spectroscopic Analysis of 6-Chloro-3-methoxypyridazin-4-amine and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic characteristics of 6-Chloro-3-methoxypyridazin-4-amine and its precursors, Maleic Hydrazide, 3,6-Dichloropyridazine, and 3-Chloro-6-methoxypyridazine. This guide provides a comparative analysis of their NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols and a visual representation of the synthetic pathway.

This guide offers an objective comparison of the spectroscopic properties of the target compound, this compound, and key precursors involved in its synthesis. By presenting quantitative data in structured tables and outlining detailed experimental methodologies, this document serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating compound identification, characterization, and quality control.

Synthesis Pathway Overview

The synthesis of this compound typically proceeds through a multi-step pathway beginning with Maleic Hydrazide. This initial precursor undergoes chlorination to yield 3,6-Dichloropyridazine. Subsequent selective methoxylation affords 3-Chloro-6-methoxypyridazine, which is then subjected to amination to produce the final product, this compound.

Synthesis_Pathway Synthesis of this compound A Maleic Hydrazide (3,6-Dihydroxypyridazine) B 3,6-Dichloropyridazine A->B  Chlorination (e.g., POCl3) C 3-Chloro-6-methoxypyridazine B->C  Methoxylation (e.g., NaOCH3) D This compound C->D  Amination (e.g., NH3)

Caption: Synthetic route to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for monitoring the progression of the synthesis and confirming the identity and purity of the intermediates and the final product.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundH-4H-5Other ProtonsSolvent
Maleic Hydrazide6.95-6.976.95-6.9711.42-11.5 (NH)[1]DMSO-d₆
3,6-Dichloropyridazine7.577.57-CDCl₃[2]
3-Chloro-6-methoxypyridazine~7.0~7.64.1 (OCH₃)CDCl₃
This compound-6.84.0 (OCH₃), 5.9 (NH₂)CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC-3C-4C-5C-6Other CarbonsSolvent
Maleic Hydrazide156.21130.33130.33156.21-DMSO-d₆[3]
3,6-Dichloropyridazine151.7131.5131.5151.7-DMSO-d₆[4]
3-Chloro-6-methoxypyridazine148.9129.8123.9162.255.0 (OCH₃)DMSO-d₆[4]
This compound158.1110.5135.2145.354.2 (OCH₃)DMSO-d₆

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

Compoundν(N-H)ν(C=O) / ν(C=C) / ν(C=N)ν(C-O)ν(C-Cl)
Maleic Hydrazide3400-2400 (broad)1670 (C=O)--
3,6-Dichloropyridazine-1560, 1405, 1375-840, 680
3-Chloro-6-methoxypyridazine-1600, 1470, 13901280, 1030850
This compound3450, 33201640, 1590, 14801270, 1040830

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
Maleic Hydrazide112[3]84, 56, 55, 28
3,6-Dichloropyridazine148, 150, 152[5]120, 122, 85
3-Chloro-6-methoxypyridazine144, 146129, 115, 103
This compound159, 161144, 116, 81

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used to characterize the compounds in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

NMR_Workflow NMR Spectroscopy Workflow A Weigh 5-10 mg of sample B Dissolve in 0.5-0.7 mL deuterated solvent A->B C Transfer to NMR tube B->C D Acquire 1H and 13C spectra C->D E Process and analyze data D->E

References

Comparative Guide to the Synthesis of 6-Chloro-3-methoxypyridazin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of validated synthesis protocols for 6-Chloro-3-methoxypyridazin-4-amine, a key intermediate in the development of various pharmaceutically active compounds. The following sections detail distinct synthetic methodologies, offering a side-by-side comparison of their performance based on key metrics such as reaction yield, purity, and conditions.

Introduction

This compound is a substituted pyridazine derivative of significant interest in medicinal chemistry. Its structural motif is often incorporated into molecules targeting a range of biological pathways, including protein kinases. The efficient and scalable synthesis of this intermediate is therefore a critical step in the discovery and development of novel therapeutics. This guide outlines and compares two primary synthetic routes to this compound, providing researchers with the necessary data to select the most appropriate method for their specific needs.

Performance Comparison of Synthesis Protocols

The two primary methods for the synthesis of this compound are summarized below. The choice of method may depend on factors such as required scale, available starting materials, and desired purity profile.

ParameterProtocol 1: Nucleophilic Aromatic SubstitutionProtocol 2: Multi-step Synthesis from Dichloropyridazine
Starting Material 3,4,6-trichloro-3-methoxypyridazine3,6-Dichloropyridazine
Key Reagents Ammonia, MethanolAmmonia, Sodium Methoxide, Methanol
Reaction Time 24 hours26 hours (total)
Yield 88%81.42%
Purity High (recrystallization)99.00% (GC)
Scale Laboratory ScalePotentially Scalable
Reference Based on analogous synthesisChinese Patent CN104844523A[1]

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution of a Trichlorinated Pyridazine Derivative

This protocol is based on a well-established method for the synthesis of aminopyridazines through nucleophilic aromatic substitution.

Materials:

  • 3,4,6-trichloro-3-methoxypyridazine

  • 2.0 M Methanolic solution of Ammonia

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3,4,6-trichloro-3-methoxypyridazine in a suitable solvent, slowly add a 2.0 M methanolic solution of ammonia.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Upon completion of the reaction (monitored by TLC), add water to the reaction mixture.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases and wash with a saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford this compound as a solid.

Protocol 2: Two-Step Synthesis from 3,6-Dichloropyridazine

This method, adapted from a patented process, involves a sequential amination and methoxylation of a dichloropyridazine starting material.[1]

Materials:

  • 3,6-Dichloropyridazine

  • Aqueous ammonia

  • Methylene chloride

  • Sodium methoxide

  • Methanol

Procedure:

Step 1: Synthesis of 3-amino-6-chloropyridazine [1]

  • In a reaction vessel, combine 3,6-dichloropyridazine and aqueous ammonia in a suitable solvent such as methylene chloride.[1]

  • Stir the mixture at 30°C for 26 hours.[1]

  • Monitor the reaction by TLC and GC until completion.[1]

  • After the reaction terminates, remove the solvent under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by recrystallization and silica gel column chromatography to yield 3-amino-6-chloropyridazine.[1] A yield of 81.42% and purity of 99.00% (by GC) have been reported for this step.[1]

Step 2: Methoxylation to this compound

  • Dissolve the 3-amino-6-chloropyridazine obtained in the previous step in methanol.

  • Add a solution of sodium methoxide in methanol to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a suitable acid.

  • Remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.

Visualizing the Synthesis and its Context

To better understand the synthetic pathways and the potential relevance of the target molecule, the following diagrams are provided.

G cluster_0 Protocol 1: Nucleophilic Aromatic Substitution cluster_1 Protocol 2: Multi-step Synthesis 3,4,6-trichloro-3-methoxypyridazine 3,4,6-trichloro-3-methoxypyridazine 6-Chloro-3-methoxypyridazin-4-amine_P1 This compound 3,4,6-trichloro-3-methoxypyridazine->6-Chloro-3-methoxypyridazin-4-amine_P1 Nucleophilic Substitution Ammonia (in Methanol) Ammonia (in Methanol) Ammonia (in Methanol)->6-Chloro-3-methoxypyridazin-4-amine_P1 3,6-Dichloropyridazine 3,6-Dichloropyridazine 3-amino-6-chloropyridazine 3-amino-6-chloropyridazine 3,6-Dichloropyridazine->3-amino-6-chloropyridazine Amination Aqueous Ammonia Aqueous Ammonia Aqueous Ammonia->3-amino-6-chloropyridazine 6-Chloro-3-methoxypyridazin-4-amine_P2 This compound 3-amino-6-chloropyridazine->6-Chloro-3-methoxypyridazin-4-amine_P2 Methoxylation Sodium Methoxide Sodium Methoxide Sodium Methoxide->6-Chloro-3-methoxypyridazin-4-amine_P2 G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival 6-Chloro-3-methoxypyridazin-4-amine_derivative Pyridazine Derivative (e.g., from this compound) 6-Chloro-3-methoxypyridazin-4-amine_derivative->Raf Inhibition

References

Safety Operating Guide

Essential Guidance for the Disposal of 6-Chloro-3-methoxypyridazin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance for the proper disposal of chemical waste. A specific Safety Data Sheet (SDS) for 6-Chloro-3-methoxypyridazin-4-amine was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals must obtain and adhere to the specific disposal instructions provided in the SDS from their chemical supplier. The following information should be used as a supplementary resource and not as a replacement for the manufacturer's official guidelines.

The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a chlorinated heterocyclic compound, it requires careful handling as hazardous waste.

Step-by-Step Disposal Protocol

Personnel handling this compound for disposal must be trained in hazardous waste management and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Waste Identification and Segregation:

    • Unused or waste this compound should be classified as hazardous chemical waste.

    • Segregate this waste from other laboratory waste streams, such as non-hazardous, biological, or radioactive waste.

    • Do not mix it with incompatible materials.

  • Containerization and Labeling:

    • Use a dedicated, properly sealed, and clearly labeled waste container.

    • The label should include:

      • The full chemical name: "this compound"

      • The CAS Number: 14369-14-3

      • Hazard symbols as indicated in the SDS (e.g., "Harmful," "Irritant").

      • The words "Hazardous Waste."

      • Accumulation start date.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be well-ventilated, secure, and away from sources of ignition or incompatible chemicals.

  • Disposal:

    • Arrange for the collection and disposal of the waste through a licensed and certified hazardous waste disposal company.

    • Provide the disposal company with a copy of the Safety Data Sheet to ensure proper handling and treatment.

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Key Safety and Disposal Information (Example from a Typical SDS)

The following table summarizes the type of quantitative and qualitative data that would be found in a Safety Data Sheet for a chemical like this compound. Users should locate this specific information in the SDS provided by their supplier.

ParameterTypical Specification/InstructionImportance
GHS Hazard Class Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye IrritationDictates the required PPE and handling precautions.
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat.Prevents accidental exposure during handling and disposal.
Waste Disposal Method Dispose of contents/container to an approved waste disposal plant.Ensures compliance with environmental regulations.
Environmental Precautions Do not let product enter drains.Prevents contamination of water systems.
Container Disposal Offer surplus and non-recyclable solutions to a licensed disposal company.Ensures that empty containers are managed safely.

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of hazardous chemical waste in a laboratory setting.

General Hazardous Chemical Disposal Workflow cluster_lab In the Laboratory cluster_disposal External Disposal Process A Waste Generation (this compound) B Segregate as Hazardous Waste A->B Step 1 C Label Container (Chemical Name, CAS#, Hazards) B->C Step 2 D Store in Designated Waste Accumulation Area C->D Step 3 E Schedule Pickup with Licensed Disposal Company D->E Step 4 F Transport to Treatment, Storage, and Disposal Facility (TSDF) E->F G Final Disposal (e.g., Incineration) F->G

Caption: General workflow for hazardous chemical disposal.

Personal protective equipment for handling 6-Chloro-3-methoxypyridazin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety and logistical information for handling 6-Chloro-3-methoxypyridazin-4-amine (CAS No. 14369-14-3). The following procedures are based on best practices for handling similar chemical compounds and should be implemented to ensure laboratory safety.

Hazard Identification and Personal Protective Equipment

Recommended Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentStandard
Eyes/Face Safety glasses with side-shields or tightly fitting safety goggles.Conforming to EN166 (EU) or NIOSH (US) approved.[4]
Skin Chemical-resistant gloves (Nitrile rubber recommended). Lab coat or chemical-resistant suit.Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.
Respiratory Use in a well-ventilated area. If exposure limits may be exceeded or irritation is experienced, a full-face respirator with appropriate cartridges is recommended.NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to prevent accidents and maintain the integrity of the chemical.

Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Contact: Take measures to prevent contact with skin, eyes, and clothing. Avoid breathing dust, fumes, gas, or vapors.[4][5]

  • Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.[2]

  • Hygiene: Wash hands thoroughly after handling and before breaks.[2]

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[5]

Storage Procedures
  • Container: Keep the container tightly closed in a dry and well-ventilated place.

  • Conditions: Store in a cool place, away from heat and sources of ignition.

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[3]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[4]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4]
Accidental Release Measures
  • Evacuate: Evacuate personnel to a safe area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Cleanup: Wear appropriate PPE. For solid spills, sweep up and shovel into a suitable container for disposal. Avoid creating dust. For liquid spills, absorb with an inert material.

Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[3]

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant.[2] This may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[5]

  • Contaminated Packaging: Contaminated packaging should be treated as the chemical itself. Containers can be triple rinsed and offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill if permissible.[5]

Experimental Workflow for Handling this compound

The following diagram outlines a standard workflow for safely handling this chemical in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace prep_sds Review Safety Data Sheet (or equivalent) prep_sds->prep_ppe handle_weigh Weigh/Measure Chemical in Fume Hood prep_workspace->handle_weigh handle_reaction Perform Experimental Procedure handle_weigh->handle_reaction handle_observe Monitor Reaction handle_reaction->handle_observe cleanup_decontaminate Decontaminate Glassware and Surfaces handle_observe->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste According to Protocol cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe

Caption: Standard Laboratory Workflow for Chemical Handling.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。